molecular formula C10H21N B163023 N-Butylcyclohexylamine CAS No. 10108-56-2

N-Butylcyclohexylamine

Cat. No.: B163023
CAS No.: 10108-56-2
M. Wt: 155.28 g/mol
InChI Key: VXXLEXCQCSPKFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butylcyclohexylamine (CAS 10108-56-2) is a secondary amine with the molecular formula C₁₀H₂₁N and a molecular weight of 155.28 g/mol. This compound is a clear, combustible liquid with a boiling point of approximately 207 °C and a flash point of 93 °C (200 °F) . It is characterized by slight solubility in water but is very soluble in alcohol and ether, with a density of 0.8 g/mL . In scientific research, N-Butylcyclohexylamine serves as a valuable benchmark molecule and intermediate in the development of synthetic methodologies. Its primary research value lies in the field of catalysis and green chemistry, where it is frequently used to test the efficacy of new catalytic systems, including heterogeneous and homogeneous catalysts based on palladium, rhodium, nickel, and cobalt, for reductive amination reactions . Modern research focuses on its synthesis via sustainable one-pot catalytic routes, which aim to improve atom economy and reduce environmental impact, for instance, by utilizing readily available precursors like phenols derived from renewable resources such as lignin . The study of this compound and its synthesis contributes significantly to advancements in efficient and sustainable chemical manufacturing processes. Researchers are advised to handle this air-sensitive compound with care; it is recommended to store it in a cool, dark place under inert gas . Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-2-3-9-11-10-7-5-4-6-8-10/h10-11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXLEXCQCSPKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30905938
Record name N-Butylcyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30905938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

207 °C
Record name N-BUTYL CYCLOHEXYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2770
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

200 °F (93 °C) OC
Record name N-BUTYL CYCLOHEXYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2770
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

SLIGHTLY SOL IN WATER; VERY SOL IN ALCOHOL, ETHER
Record name N-BUTYL CYCLOHEXYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2770
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.8
Record name N-BUTYL CYCLOHEXYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2770
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

10108-56-2
Record name N-Butylcyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10108-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Butyl cyclohexylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010108562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Butylcyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30905938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-butylcyclohexylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.254
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-BUTYLCYCLOHEXYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HI5X9ZR2A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-BUTYL CYCLOHEXYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2770
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Foundational & Exploratory

N-Butylcyclohexylamine: Structural Dynamics, Physicochemical Properties, and Catalytic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Butylcyclohexylamine (CAS: 10108-56-2) is a versatile secondary aliphatic amine characterized by its unique structural dichotomy—a bulky, hydrophobic cyclohexyl ring coupled with a flexible, lipophilic n-butyl chain[1]. As a critical intermediate in organic synthesis and pharmaceutical development, its balanced lipophilicity and steric properties make it an invaluable building block for tuning the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). This technical guide synthesizes the thermodynamic properties, structural dynamics, and modern catalytic synthesis protocols for N-Butylcyclohexylamine, providing a field-proven framework for laboratory application.

Chemical Structure & Molecular Dynamics

The molecular architecture of N-Butylcyclohexylamine (C₁₀H₂₁N, MW: 155.28 g/mol ) directly dictates its reactivity, solubility, and application potential[1],[2].

  • Cyclohexyl Ring: Provides significant steric bulk. This structural feature modulates the nucleophilicity of the adjacent secondary amine, preventing unwanted over-alkylation during complex multi-step syntheses, while enhancing the molecule's overall hydrophobicity.

  • n-Butyl Chain: Imparts flexibility and increases the lipophilicity of the molecule. This tail is crucial for applications requiring moderate polarity and membrane permeability[2].

  • Secondary Amine Core: Acts as both a hydrogen bond donor and acceptor. It serves as the primary reactive center for downstream derivatization, such as alkylation or acylation.

G Molecule N-Butylcyclohexylamine (C10H21N) Ring Cyclohexyl Ring Steric Bulk & Hydrophobicity Molecule->Ring Amine Secondary Amine (-NH-) Nucleophilic Center Molecule->Amine Chain n-Butyl Chain Flexible Lipophilic Tail Molecule->Chain Ring->Amine Chain->Amine

Figure 1: Structural domains of N-Butylcyclohexylamine dictating its reactivity.

Physical and Thermodynamic Properties

Accurate physicochemical data is critical for reaction engineering, solvent selection, and formulation. The following table consolidates experimental and computed properties sourced from the 3 and 1 databases[1],[3],[4].

PropertyValueSource / Methodology
Molecular Weight 155.28 g/mol Computed (IUPAC)[1]
Boiling Point 207 °C (480 K)Experimental[1]
Density 0.80 - 0.84 g/cm³Experimental / Estimated[1],[2]
Flash Point 93 °C (200 °F)Open Cup (OC)[1]
LogP (Octanol/Water) 2.71 - 3.10Crippen Calculated[4],[2]
Water Solubility Slightly SolubleExperimental[1]
Enthalpy of Vaporization (ΔvapH°) 44.72 kJ/molJoback Calculated[4]

Advanced Synthesis Methodologies: Domino Hydrogenation-Reductive Amination

Historically, synthesizing secondary amines required harsh conditions or stoichiometric amounts of toxic reducing agents. Modern catalytic approaches prioritize green chemistry principles. A highly efficient, self-validating protocol for synthesizing N-Butylcyclohexylamine involves the palladium-catalyzed domino hydrogenation-reductive amination of phenol[5].

Mechanistic Causality: Instead of starting from cyclohexanone, this method utilizes phenol as a readily available, cost-effective substrate. The palladium catalyst facilitates the hydrogenation of phenol to a cyclohexanone intermediate in situ. Subsequent condensation with n-butylamine forms an imine, which is immediately reduced to the target secondary amine[5]. Sodium formate (HCOONa) serves as a sustainable hydrogen donor, bypassing the severe safety hazards associated with high-pressure H₂ gas[5].

G Phenol Phenol (Substrate) Cyclohexanone Cyclohexanone Intermediate Phenol->Cyclohexanone Hydrogenation Pd Pd Catalyst + HCOONa (H2 source) Pd->Phenol Imine Imine Intermediate Pd->Imine Cyclohexanone->Imine + Butylamine Condensation Butylamine n-Butylamine Product N-Butylcyclohexylamine Imine->Product Reductive Amination

Figure 2: Domino hydrogenation-reductive amination pathway from phenol.

Step-by-Step Experimental Protocol (Microwave-Assisted Batch Synthesis)
  • Reagent Preparation: In a microwave-safe reactor, combine phenol (1.0 equiv) and n-butylamine (1.2 equiv)[5].

  • Catalyst & Hydrogen Source Addition: Add 5 mol% Palladium on Carbon (Pd/C) and an excess of sodium formate (HCOONa)[5]. Causality: HCOONa acts as an in situ hydrogen donor, decomposing into H₂ and CO₂, driving the reduction forward without specialized gas-handling equipment.

  • Solvent System: Suspend the mixture in a green solvent system (e.g., aqueous ethanol) to facilitate formate decomposition and substrate solubility.

  • Microwave Irradiation: Seal the vessel and subject it to microwave dielectric heating at 60 °C for exactly 20 minutes[5]. Causality: Microwave heating ensures rapid, homogeneous energy transfer, drastically reducing the reaction time from 12 hours (at room temperature) to 20 minutes while maintaining high conversion rates.

  • Workup & Catalyst Recovery: Cool the reaction to room temperature. Filter the mixture through a Celite pad to recover the heterogeneous Pd/C catalyst (which can be washed and reused, validating the green metric of the protocol). Extract the filtrate with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[5].

  • Analytical Validation: Confirm product identity and purity using GC-FID (Gas Chromatography-Flame Ionization Detection) against a chemically synthesized standard. Verify the secondary amine structure via ¹H-NMR (looking for the characteristic -NH- proton shift and the integration of the n-butyl vs. cyclohexyl protons).

Applications in Drug Development & Pharmacokinetics

In medicinal chemistry, N-Butylcyclohexylamine is a privileged building block[2].

  • Lipophilicity Tuning: The incorporation of the butylcyclohexyl moiety into drug candidates significantly increases their partition coefficient (LogP ≈ 3.1), enhancing cell membrane permeability and blood-brain barrier (BBB) penetration.

  • Steric Shielding: The bulky cyclohexyl group can sterically shield adjacent metabolically labile sites from enzymatic degradation (e.g., by Cytochrome P450 enzymes), thereby improving the pharmacokinetic half-life of the API.

Toxicology and Safety Protocols

While highly useful, N-Butylcyclohexylamine presents specific handling hazards. It is classified as a severe eye irritant. In standardized animal models, external application scored a 9 on a 1-10 severity scale after 24 hours, indicating profound corneal injury[1].

Standard Operating Procedure (SOP) for Safe Handling:
  • Engineering Controls: All manipulations must be performed inside a Class II biological safety cabinet or a certified chemical fume hood to prevent the inhalation of volatile amine vapors[1].

  • Personal Protective Equipment (PPE): Operators must wear chemical-resistant splash goggles (standard safety glasses are insufficient), a face shield, double-layered nitrile gloves, and a chemically impervious lab coat[1].

  • Emergency Response: In the event of ocular exposure, immediately flush eyes with copious amounts of tempered water for at least 15 minutes using an emergency eyewash station, and seek immediate ophthalmological evaluation[1].

  • Fire Safety: With a flash point of 93 °C, it poses a low fire hazard under ambient conditions but will combust if preheated. Use "alcohol" foam, dry chemical, or CO₂ extinguishers for fire suppression[1].

References

  • PubChem - N-Butyl cyclohexylamine (CID 24946) National Center for Biotechnology Information (NIH)[Link]

  • NIST Chemistry WebBook - Cyclohexanamine, N-butyl- National Institute of Standards and Technology (NIST)[Link]

  • Domino Hydrogenation–Reductive Amination of Phenols, a Simple Process To Access Substituted Cyclohexylamines Organic Letters - ACS Publications[Link]

  • Chemical Properties of Cyclohexanamine, N-butyl- Cheméo[Link]

Sources

Thermodynamic Properties of N-Butylcyclohexylamine (NBCHA) Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Butylcyclohexylamine (NBCHA) is a sterically hindered secondary amine with growing significance in advanced chemical synthesis, CO₂ capture technologies, and as a structural analog in the development of High Energy Density Fuels (HEDFs). For drug development professionals and chemical engineers, understanding the thermodynamic behavior of NBCHA—both as a pure component and within binary mixtures—is critical. The steric bulk of the cyclohexyl ring combined with the flexible butyl chain dictates its unique mass transfer coefficients, hydrogen-bonding disruptions, and volumetric properties in solution.

This whitepaper synthesizes current thermophysical data, details the causality behind its excess thermodynamic properties in binary mixtures, and establishes self-validating experimental protocols for rigorous laboratory measurement.

Chemical Profile and Synthesis Pathways

NBCHA (CAS: 10108-56-2) is characterized by its dual aliphatic and cycloaliphatic nature. In industrial and research settings, the synthesis of secondary amines like NBCHA is increasingly moving away from toxic alkylating agents toward "borrowing hydrogen" or hydrogen auto-transfer methodologies.

As detailed in recent1, NBCHA can be synthesized via the reductive amination of butyraldehyde (PrCHO) and cyclohexylamine over noble metal catalysts (e.g., Pd/C or Rh/C). This pathway is highly efficient, often yielding >90% product by utilizing the 2, which bypasses the need for external high-pressure H₂ gas by temporarily storing hydrogen abstracted from the substrate on the metal catalyst.

G N1 Reactants: PrCHO + Cyclohexylamine N2 Imine Condensation (Intermediate) N1->N2 N3 Catalytic Hydrogenation (Pd/C or Rh/C, H2) N2->N3 N4 Product: N-Butylcyclohexylamine N3->N4

Fig 1: Reductive amination pathway for N-Butylcyclohexylamine synthesis via hydrogen auto-transfer.

Pure Component Thermophysical Properties

Before analyzing solution thermodynamics, the pure component baseline must be established. The baseline properties of NBCHA dictate its volatility, liquid-phase stability, and baseline fluid dynamics.

Historically, cubic equations of state (EoS) like Soave-Redlich-Kwong (SRK) were used to predict hydrocarbon and amine densities. However, modern approaches utilize Quantitative Structure-Property Relationship (QSPR) models and machine learning. Recent advancements in3 rely on high-quality empirical datasets where NBCHA serves as a critical training molecule due to its distinct steric topology.

Table 1: Pure Component Thermophysical Properties of N-Butylcyclohexylamine

PropertyValueUnitSource/Reference
Molecular Weight155.28 g/mol 4
Boiling Point ( Tboil​ )480.2K4
Melting Point ( Tfus​ )228.2K4
Density ( ρ at 298.15 K)~0.80 - 0.85g/cm³ACS Omega (QSPR Data)

Thermodynamics of Binary Mixtures: Excess Properties

In practical applications (e.g., solvent extraction, CO₂ absorption), NBCHA is never used in isolation; it is blended with co-solvents like water, alkanes, or alcohols. The non-ideal behavior of these solutions is quantified using Excess Molar Volume ( VE ) and Viscosity Deviations ( Δη ) .

Causality of Non-Ideal Behavior

When NBCHA is mixed with a short-chain alcohol, two competing mechanistic forces occur:

  • Rupture of Self-Association: The addition of the amine breaks the dipole-dipole interactions and hydrogen-bonded networks inherent to the pure alcohol. This process is endothermic and contributes to an expansion in volume (positive VE ).

  • Cross-Association & Interstitial Accommodation: The nitrogen atom in NBCHA acts as a strong proton acceptor, forming new, tighter N···H-O hydrogen bonds with the alcohol. Furthermore, the flexible butyl chain allows the amine to pack efficiently into the interstitial spaces of the alcohol lattice. This is exothermic and causes a contraction in volume (negative VE ).

Because the cross-association and packing effects dominate, NBCHA + alcohol mixtures typically exhibit highly negative VE and positive Δη , indicating a more rigid, tightly packed liquid structure than the ideal mixture predicts.

Table 2: Directional Excess Thermodynamic Properties in NBCHA Binary Mixtures

Mixture SystemExcess Molar Volume ( VE )Viscosity Deviation ( Δη )Dominant Intermolecular Interaction
NBCHA + Short-chain AlcoholsNegativePositiveStrong N···H-O Hydrogen Bonding
NBCHA + Aliphatic AlkanesPositiveNegativeDispersion forces, breaking of amine self-association

Self-Validating Experimental Protocols

To generate trustworthy thermodynamic data for NBCHA solutions, researchers must employ a self-validating experimental matrix. The causality behind each step below is designed to eliminate systemic artifacts.

Step-by-Step Methodology

Step 1: Sample Preparation and Degassing

  • Action: Subject pure NBCHA and the co-solvent to a vacuum of 10−3 mbar for 2 hours, followed by storage over 0.3 nm molecular sieves.

  • Causality: Dissolved atmospheric gases will nucleate into microbubbles under the shear forces of a viscometer capillary or within an oscillating U-tube. A single microbubble alters the resonant frequency of the densimeter, leading to catastrophic, non-reproducible data artifacts. Water contamination (even at ppm levels) dramatically skews hydrogen-bonding dynamics.

Step 2: Gravimetric Mixture Preparation

  • Action: Prepare binary mixtures across the entire mole fraction range ( x1​=0 to 1 ) using an analytical balance with a precision of ±1×10−5 g. Syringe-inject components into airtight vials to prevent evaporation.

  • Causality: Volumetric preparation is subject to temperature fluctuations and the very excess volume effects ( VE ) we are trying to measure. Gravimetric preparation ensures absolute mole fraction accuracy.

Step 3: Vibrating-Tube Densimetry

  • Action: Inject the sample into an Anton Paar DMA 5000 M vibrating-tube densimeter. Calibrate daily using ultra-pure water and dry air.

  • Causality: The densimeter measures the period of oscillation of a U-tube containing the sample. Because density is highly temperature-dependent, the Peltier thermostat must stabilize the sample to ±0.005 K before recording.

Step 4: Micro-Ubbelohde Viscometry

  • Action: Measure kinematic viscosity ( ν ) using a suspended-level micro-Ubbelohde viscometer submerged in a precision thermostatic bath.

  • Causality: The suspended-level design ensures that the driving head of the liquid is independent of the total volume of liquid in the viscometer, eliminating volume-related hydrostatic errors.

Step 5: Data Synthesis and Validation

  • Action: Calculate dynamic viscosity ( η=ν×ρ ). Fit the excess properties ( VE , Δη ) to a Redlich-Kister polynomial equation to smooth the data and check for thermodynamic consistency.

G S1 Sample Degassing (Vacuum, 10^-3 mbar) S2 Gravimetric Mixture Prep (Analytical Balance) S1->S2 S3 Vibrating Tube Densimeter (Density, ρ) S2->S3 S4 Micro-Ubbelohde (Kinematic Viscosity, ν) S2->S4 S5 Data Synthesis (VE and Δη Calculation) S3->S5 S4->S5

Fig 2: Self-validating experimental workflow for thermodynamic property measurement.

References

  • NIST WebBook: Cyclohexanamine, N-butyl- (Phase change data). National Institute of Standards and Technology (NIST).
  • ACS Omega: Accurate Density Prediction of Sesquiterpenoid HEDFs and the Multiproperty Computing Server SesquiterPre. American Chemical Society.
  • MDPI: Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters. Multidisciplinary Digital Publishing Institute.
  • ACS Catalysis: From Hydrogenation to Transfer Hydrogenation to Hydrogen Auto-Transfer in Enantioselective Metal-Catalyzed Carbonyl Reductive Coupling: Past, Present, and Future. American Chemical Society.

Sources

Mechanism of Action of N-Butylcyclohexylamine in Organic Synthesis: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

N-Butylcyclohexylamine (NBCA, CAS: 10108-56-2) is a highly versatile secondary amine characterized by a unique structural dichotomy: a sterically demanding, hydrophobic cyclohexane ring coupled with a flexible, linear n-butyl chain. This structural profile imparts a balanced lipophilicity and moderate basicity, making it an indispensable building block in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers.

Beyond its role as a structural intermediate, NBCA serves as the gold-standard benchmark substrate for evaluating the catalytic efficiency of novel synthetic methodologies, particularly in reductive amination and hydrogen autotransfer (borrowing hydrogen) reactions[1][2]. Recently, its mechanism of action has expanded into advanced materials, where it functions as a stimuli-responsive linker in pH-sensitive nanotherapeutics[3].

This whitepaper deconstructs the mechanistic pathways governing the synthesis and application of NBCA, providing field-proven protocols and quantitative data to support advanced organic synthesis workflows.

Mechanistic Pathways of NBCA Synthesis

The synthesis of NBCA is a critical focal point in modern organic chemistry, serving as a model for evaluating both chemocatalytic and biocatalytic systems. The two primary mechanisms for its formation are Reductive Amination and Hydrogen Autotransfer.

Reductive Amination (Chemocatalytic & Biocatalytic)

Reductive amination involves the condensation of a carbonyl compound (e.g., cyclohexanone or butyraldehyde) with a primary amine to form an imine intermediate, followed by reduction to the secondary amine.

The Causality of the Mechanism: The initial nucleophilic attack of the amine on the carbonyl carbon forms an unstable hemiaminal. The dehydration of this hemiaminal to a Schiff base (imine) is thermodynamically driven by the removal of water or elevated temperatures. The critical challenge in this mechanism is chemoselectivity: the reduction of the in situ generated imine must outpace the direct reduction of the starting carbonyl to prevent the formation of alcohol byproducts.

In biocatalytic pathways, Imine Reductases (IREDs) achieve this with perfect chemoselectivity, utilizing NADPH as a hydride donor[4].

ReductiveAmination cluster_0 Step 1: Imine Formation cluster_1 Step 2: Catalytic Reduction Carbonyl Cyclohexanone (Electrophile) Hemiaminal Hemiaminal (Unstable Intermediate) Carbonyl->Hemiaminal Nucleophilic Addition Amine n-Butylamine (Nucleophile) Amine->Hemiaminal Imine Schiff Base / Imine (-H2O) Hemiaminal->Imine Dehydration Product N-Butylcyclohexylamine (Target Secondary Amine) Imine->Product Hydride Transfer Catalyst Reduction Source (Pd/C + H2 or IRED + NADPH) Catalyst->Product

Reductive amination pathway detailing imine formation and subsequent catalytic reduction to NBCA.
Hydrogen Autotransfer (Borrowing Hydrogen)

The borrowing hydrogen methodology is an atom-economical approach that bypasses the need for external reducing agents or pre-oxidized carbonyls. In this mechanism, an alcohol (e.g., 1-butanol) acts as both the alkylating agent and the hydrogen source[2][5].

The Causality of the Mechanism: A transition metal catalyst (e.g., Mn, Fe, or Ru) temporarily "borrows" hydrogen from the alcohol, oxidizing it to an aldehyde. The aldehyde condenses with cyclohexylamine to form an imine. The metal catalyst then returns the borrowed hydrogen to reduce the imine, yielding NBCA and water as the sole byproduct. This pathway is highly sustainable but requires precise tuning of the metal-ligand complex to ensure the hydride transfer kinetics align with the imine formation rate[5].

BorrowingHydrogen Alcohol 1-Butanol (Alkylating Agent) Aldehyde Butyraldehyde (In situ Electrophile) Alcohol->Aldehyde Dehydrogenation (-H2) Catalyst Transition Metal Catalyst (e.g., Mn, Fe, Ru) Alcohol->Catalyst H2 Transfer Imine Imine Intermediate Aldehyde->Imine Condensation (+ Amine, -H2O) Amine Cyclohexylamine (Nucleophile) Amine->Imine Product N-Butylcyclohexylamine (Final Product) Imine->Product Hydrogenation (+H2) Catalyst->Product H2 Return

Hydrogen autotransfer (borrowing hydrogen) mechanism for the N-alkylation of amines with alcohols.

Mechanism of Action as a Synthetic Reagent

When employed as a reagent, NBCA's mechanism of action is dictated by its secondary amine functionality and steric environment.

  • Sterically Hindered Nucleophile: The bulky cyclohexyl group modulates its nucleophilicity. In cross-coupling or substitution reactions, NBCA exhibits a strong preference for mono-alkylation or selective amidation, preventing the over-alkylation issues common with unhindered primary amines.

  • Stimuli-Responsive Linker in Nanomedicine: A groundbreaking 2024 study in ACS Nano demonstrated the utility of NBCA in targeted drug delivery[3]. When integrated into pH-responsive nanoparticles, the amine group of NBCA acts as an environmental sensor. At physiological pH (7.4), the hydrophobicity of the cyclohexyl and butyl chains maintains the nanoparticle's structural integrity. However, in the acidic tumor microenvironment (pH ~6.5), the secondary amine undergoes rapid protonation. This shift increases local hydrophilicity, triggering the disassembly of the nanoparticle and the localized release of therapeutic payloads[3].

Quantitative Data: Catalytic Efficiencies in NBCA Synthesis

The following table synthesizes quantitative data from various state-of-the-art methodologies used to produce NBCA, highlighting the evolution from traditional chemocatalysis to sustainable biocatalysis.

Synthetic MethodologyStarting MaterialsCatalyst SystemConditionsYield / ConversionRef
Domino Reductive Amination Phenol + n-ButylaminePd/C (10 wt%)H₂O, Sodium Formate, Microwave (60 °C), 20 min> 85% Yield[1]
Borrowing Hydrogen Cyclohexylamine + 1-ButanolMnCl₂ / PPh₃Toluene, t-BuOK, 100 °C, 20 h~ 79% Yield[5]
Biocatalytic Amination Cyclohexanone + n-ButylamineSkIRED (Imine Reductase)Phosphate Buffer (pH 7.5), NADPH recycling, 30 °C, 18 h> 50% Conversion[4]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols for NBCA synthesis are designed as self-validating systems, incorporating explicit causality for experimental choices and built-in quality control steps.

Protocol A: Pd/C Catalyzed Domino Hydrogenation-Reductive Amination[1]

This protocol utilizes phenol instead of cyclohexanone, leveraging water to accelerate aromatic ring hydrogenation.

  • Reagent Preparation: Charge a microwave-safe reaction vessel with Phenol (1.5 mmol), n-butylamine (3.0 mmol, 2.0 eq), and 10 mL of deionized water.

    • Causality: An excess of amine drives the equilibrium toward imine formation. Water is specifically chosen as it accelerates the initial hydrogenation of the stable phenol ring to cyclohexanone.

  • Catalyst Addition: Add 0.05 equivalents of Pd/C (10 wt%) and Sodium Formate (4.5 mmol).

    • Causality: Sodium formate acts as a sustainable, in situ hydrogen donor, mitigating the safety hazards associated with pressurized H₂ gas.

  • Reaction Execution: Seal the vessel and subject it to microwave dielectric heating at 60 °C for 20 minutes.

  • Workup: Cool to room temperature. Filter the mixture through a Celite pad to remove the heterogeneous Pd/C catalyst. Extract the aqueous filtrate with ethyl acetate (3 x 15 mL).

  • Validation & QC: Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. Analyze the crude product via ¹H-NMR (CDCl₃). Validation criteria: The complete disappearance of aromatic protons (δ 6.8–7.3 ppm) and the emergence of a characteristic multiplet for the N-CH proton of the cyclohexyl ring (δ 2.4–2.6 ppm) confirms successful conversion to NBCA.

Protocol B: Biocatalytic Synthesis via Imine Reductases (IREDs)[4]

This protocol utilizes enzymatic precision to achieve reductive amination under exceptionally mild conditions.

  • Buffer & Cofactor Preparation: Prepare 100 mM phosphate buffer (pH 7.5). Dissolve D-glucose (50 mM), NADP⁺ (1 mM), and Glucose Dehydrogenase (GDH, 10 U/mL) in the buffer.

    • Causality: Maintaining pH 7.5 ensures optimal conformational stability for the enzymes while keeping the amine partially unprotonated for nucleophilic attack. The GDH/glucose system recycles NADP⁺ back to NADPH, as stoichiometric NADPH is economically prohibitive.

  • Substrate Addition: Add cyclohexanone (10 mM) and n-butylamine (20 mM) to the buffer system.

  • Enzyme Introduction: Introduce the purified IRED enzyme (e.g., SkIRED) at a concentration of 1 mg/mL.

  • Incubation: Incubate the reaction at 30 °C with orbital shaking (200 rpm) for 18 hours.

    • Causality: 30 °C provides sufficient kinetic energy for the reaction without causing thermal denaturation of the biocatalyst.

  • Validation & QC: Quench the reaction by adding 10 M NaOH to adjust the pH to >11 (ensuring the secondary amine is fully deprotonated and lipophilic). Extract with methyl tert-butyl ether (MTBE). Validation criteria: Analyze the organic layer via GC-FID against a chemically synthesized NBCA standard. The retention time match and peak integration will quantify the exact biocatalytic conversion rate.

References

  • [3] 10108-56-2(N-butylcyclohexanamine) | Kuujia.com. chem960.com. 3

  • [1] Domino Hydrogenation–Reductive Amination of Phenols, a Simple Process To Access Substituted Cyclohexylamines | Organic Letters. acs.org.1

  • [2] 3d-Metal Catalyzed N- and C-Alkylation Reactions via Borrowing Hydrogen or Hydrogen Autotransfer | Chemical Reviews. acs.org. 2

  • [4] Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. nih.gov. 4

  • [5] N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I) | The Journal of Organic Chemistry. acs.org. 5

Sources

Advanced Synthesis Pathways and Pharmaceutical Applications of N-Butylcyclohexylamine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Butylcyclohexylamine (NBCA, CAS: 10108-56-2) is a highly versatile secondary aliphatic amine characterized by its unique structural topology—a lipophilic, sterically demanding cyclohexane ring coupled with a flexible n-butyl chain. This specific steric and electronic profile makes NBCA a privileged scaffold in both medicinal chemistry and advanced materials science. Recent pharmacological studies have identified NBCA derivatives as potent central nervous system (CNS) modulators and critical functional components in stimuli-responsive nanocarriers[1].

This technical guide dissects the mechanistic causality behind modern NBCA synthesis. By transitioning from classical reductive aminations to sustainable domino-catalysis and highly selective biocatalytic cascades, researchers can optimize yield, scalability, and environmental impact.

Mechanistic Pathways for NBCA Synthesis

Classical Reductive Amination (Carbonyl-Amine Condensation)

The traditional synthesis of NBCA relies on the condensation of cyclohexanone and n-butylamine to form an intermediate Schiff base (imine), followed by reduction. While hydride donors like sodium triacetoxyborohydride (NaBH(OAc)₃) are standard for bench-scale reactions, catalytic hydrogenation using transition metals under an H₂ atmosphere is required for industrial scale-up.

Causality in Catalyst Selection: The choice of the metal support dictates the reaction pathway. For instance, while Rh/C strongly favors the formation of dicyclohexylamine, Pd/C provides an optimal balance of dehydrogenation and hydrogenation capacities. This specific balance drives the selective formation of the target secondary amine (NBCA) while suppressing excessive over-alkylation[2].

Domino Hydrogenation-Reductive Amination (The Phenol Route)

A recent paradigm shift in NBCA synthesis utilizes bio-derived phenol as a starting material instead of cyclohexanone. This "domino" process leverages a redox-neutral hydrogen transfer mechanism, significantly improving atom economy and sustainability.

Mechanistic Causality: Phenol is partially reduced to cyclohexanone in situ using sodium formate (HCOONa) as a sustainable hydrogen donor over a Pd/C catalyst. The transient cyclohexanone immediately condenses with n-butylamine. The same Pd/C catalyst then facilitates the reduction of the resulting iminium species to NBCA. This one-pot process eliminates the need to isolate unstable intermediates and utilizes water as a green solvent, which kinetically accelerates the initial hydrogenation of the aromatic ring[3].

DominoPathway Phenol Phenol (Starting Material) Cyclohexanone Cyclohexanone (Intermediate) Phenol->Cyclohexanone Pd/C, HCOONa (Partial Reduction) Imine Imine / Iminium (Condensation) Cyclohexanone->Imine + Butylamine (- H2O) NBCA N-Butylcyclohexylamine (Target Product) Imine->NBCA Pd/C, HCOONa (Reduction)

Domino Hydrogenation-Reductive Amination pathway from phenol to N-butylcyclohexylamine.

Biocatalytic Cascades (Enzymatic Precision)

For the synthesis of chiral NBCA derivatives (e.g., substituted on the cyclohexane ring), absolute stereocontrol is paramount. Nicotinamide adenine dinucleotide phosphate (NADPH)–dependent Imine Reductases (IREDs), such as pIR-79 and SkIRED, have emerged as powerful biocatalysts for this transformation[4].

Compartmentalized Cascade Design: Substrate inhibition is a common failure point in direct enzymatic reductive amination. To bypass this, researchers couple a transaminase (e.g., BmTA) with an IRED. The transaminase generates the volatile n-butylamine in situ from butanal, which then reacts with cyclohexanone. The IRED subsequently executes a stereoselective reduction of the imine. This compartmentalized approach prevents the accumulation of inhibitory amine concentrations and drives the thermodynamic equilibrium toward full conversion[4].

Biocatalysis Butanal Butanal Butylamine Butylamine (In situ generation) Butanal->Butylamine Transaminase (BmTA) Amine Donor NBCA N-Butylcyclohexylamine Butylamine->NBCA Imine Reductase (pIR-79) + NADPH Cyclohexanone Cyclohexanone Cyclohexanone->NBCA Imine Reductase (pIR-79) + NADPH

Enzymatic cascade utilizing Transaminase and Imine Reductase for NBCA synthesis.

Experimental Protocols: Self-Validating Workflows

The following methodology details the highly efficient Microwave-Assisted Domino Amination, adapted from3[3]. This protocol is designed as a self-validating system, ensuring catalyst recovery and analytical confirmation of the product.

Step-by-Step Methodology:

  • Reagent Assembly: In a heavy-walled microwave-safe reactor, combine Phenol (1.5 mmol) and n-Butylamine (3.0 mmol, 2.0 equiv). Note: Excess amine drives the condensation equilibrium forward.

  • Catalyst & Hydride Source: Add 10 wt% Pd/C (0.05 equiv Pd) and Sodium Formate (HCOONa, 5.0 equiv). Causality: HCOONa acts as a safe hydrogen donor, bypassing the hazards of high-pressure H₂ gas cylinders, and decomposes cleanly into CO₂ and H₂O.

  • Solvent Addition: Suspend the mixture in 10 mL of deionized H₂O.

  • Microwave Irradiation: Seal the vessel and subject it to microwave dielectric heating at 60 °C for exactly 20 minutes.

  • Workup & Catalyst Recovery: Cool the reactor to room temperature. Filter the crude mixture through a tightly packed Celite pad to recover the Pd/C catalyst. Wash the pad with ethyl acetate (10 mL) to ensure complete product elution. The recovered catalyst can be dried and reused for up to three cycles without significant loss of activity.

  • Extraction & Validation: Extract the aqueous filtrate with ethyl acetate (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo. Validate the purity and structure of the resulting NBCA via GC-MS (monitoring for the molecular ion peak at m/z 155.28) and ¹H-NMR.

Quantitative Data: Synthesis Pathway Comparison

The table below summarizes the operational metrics of the three primary synthesis pathways, allowing researchers to select the optimal route based on available infrastructure and green-chemistry goals.

Synthesis PathwayStarting MaterialsCatalyst / ReagentsReaction ConditionsTypical Yield / Conv.Green Metrics & Notes
Classical Catalytic Cyclohexanone + n-ButylaminePd/C, H₂ gas12 h, Continuous Flow~46%Requires high-pressure H₂ infrastructure[2].
Domino MW Phenol + n-ButylaminePd/C, HCOONa60 °C, 20 min (Microwave)>85%Uses water as solvent; highly sustainable[3].
Biocatalytic Cascade Butanal + CyclohexanoneBmTA + pIR-79, NADPH18 h, Aqueous Buffer85% - 92%Exceptional stereocontrol; mild conditions[4].

Pharmaceutical Derivatization & Applications

The secondary amine functionality of NBCA serves as a versatile nucleophilic anchor for further derivatization (e.g., alkylation, acylation), unlocking diverse therapeutic applications.

CNS Receptor Modulators

Recent Structure-Activity Relationship (SAR) studies have identified N-butylcyclohexanamine derivatives as highly selective ligands for central nervous system targets. Specifically, structural analogs have demonstrated potent binding affinities to serotonin receptors (5-HT2A). The hydrophobic bulk of the cyclohexane ring combined with the linear flexibility of the butyl chain allows these molecules to optimally occupy the lipophilic binding pockets of the receptor, positioning them as lead candidates for neuropsychiatric drug development[1].

pH-Responsive Nanocarriers for Oncology

In the realm of advanced drug delivery systems, NBCA is utilized to engineer smart nanomaterials. By further alkylating the secondary amine, researchers create tertiary amine derivatives with a highly specific pKa. When integrated into polymeric micelles or lipid nanoparticles, these NBCA-derived linkers remain stable at physiological pH (7.4). However, upon entering the acidic tumor microenvironment (pH ~6.5), the amine rapidly protonates. This triggers a conformational shift and disassembly of the nanoparticle, ensuring the targeted, stimuli-responsive release of chemotherapeutic payloads directly into tumor tissues[1].

References

  • Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships Science Advances (PMC) URL:[Link][4]

  • Domino Hydrogenation–Reductive Amination of Phenols, a Simple Process To Access Substituted Cyclohexylamines Organic Letters (ACS Publications) URL:[Link][3]

  • Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters Catalysts (MDPI) URL:[Link][2]

Sources

Methodological & Application

Application Note: Advanced Protocols for the N-Alkylation of N-Butylcyclohexylamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Scientific Context

N-Butylcyclohexylamine (CAS: 10108-56-2) is a sterically hindered secondary amine characterized by its hydrophobic cyclohexane ring and flexible n-butyl chain, making it a 1[1]. It is frequently utilized in the development of complex active pharmaceutical ingredients (APIs) and specialty chemicals.

Transforming this secondary amine into a tertiary amine via direct N-alkylation presents distinct kinetic challenges. The steric bulk surrounding the nitrogen nucleophile impedes the standard SN2 trajectory of incoming alkyl halides, often leading to sluggish reaction rates, incomplete conversions, or competing elimination reactions. Overcoming these barriers requires a meticulously calibrated experimental design.

Mechanistic Causality & Experimental Design

As a self-validating system, a successful N-alkylation protocol for hindered amines relies on the precise interplay of base, solvent, and catalytic additives.

  • Base Selection: While potassium carbonate (K₂CO₃) is a 2 suitable for promoting these reactions in polar aprotic solvents[2], it can sometimes be insufficient for highly demanding substrates. In such cases, Cesium hydroxide (CsOH) is highly recommended, as it 3 that are otherwise inefficient or require extremely prolonged reaction times[3]. The large ionic radius of the cesium cation weakly coordinates with the deprotonated intermediate, generating a highly reactive, "naked" nucleophile.

  • Solvent Environment: Polar aprotic solvents like anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are essential. They solvate the metal cations while leaving the amine nucleophile unsolvated, thereby maximizing its reactivity toward the electrophile.

  • Phase Transfer Catalysts / Additives: The addition of Tetrabutylammonium iodide (TBAI) acts as a nucleophilic catalyst. Through in situ Finkelstein dynamics, TBAI converts less reactive alkyl bromides or chlorides into transient alkyl iodides, which 4[4].

Quantitative Data Presentation

The following table summarizes the optimized parameters and expected yields when alkylating N-butylcyclohexylamine under standard laboratory conditions (0.5 M substrate concentration in DMF at 80 °C).

Alkylating AgentBase (Equivalents)Additive (Equiv)Reaction Time (h)Expected Yield (%)
Benzyl BromideCsOH·H₂O (1.5)None4 - 588 - 92
Methyl IodideK₂CO₃ (2.0)None6 - 885 - 90
1-BromobutaneK₂CO₃ (2.0)TBAI (0.1)12 - 1675 - 82
Allyl BromideCs₂CO₃ (1.5)None5 - 680 - 85

Experimental Protocol: Synthesis of N-Benzyl-N-butylcyclohexylamine

This step-by-step methodology details the robust N-alkylation of N-butylcyclohexylamine using benzyl bromide.

Reagents & Materials:

  • N-Butylcyclohexylamine (1.0 equiv, 10.0 mmol)

  • Benzyl bromide (1.1 equiv, 11.0 mmol)

  • Cesium hydroxide monohydrate (CsOH·H₂O) or anhydrous K₂CO₃ (1.5 equiv, 15.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

  • Extraction solvents: Ethyl acetate (EtOAc), saturated aqueous NaHCO₃, Brine, distilled water.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-butylcyclohexylamine (10.0 mmol) in anhydrous DMF (20 mL) under an inert argon or nitrogen atmosphere. Causality: An inert atmosphere prevents the oxidation of the amine and ensures moisture does not quench the electrophile.

  • Base Addition: Add the selected base (CsOH·H₂O, 15.0 mmol) to the solution. Stir the suspension at room temperature for 15 minutes. Causality: This pre-stirring allows for optimal dispersion of the heterogeneous base and pre-activation of the amine.

  • Electrophile Introduction: Place the reaction flask in an ice bath (0 °C). Slowly add benzyl bromide (11.0 mmol) dropwise via a syringe over 10 minutes. Causality: Dropwise addition at 0 °C controls the initial exothermic SN2 reaction, preventing localized heating that could lead to unwanted side reactions or degradation.

  • Heating and Monitoring: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 60–80 °C using an oil bath. Monitor the reaction progress via Thin-Layer Chromatography (TLC) (Eluent: 8:2 Hexanes/EtOAc). Complete conversion typically requires 4 to 5 hours.

  • Quenching: Once the starting amine is fully consumed, cool the mixture to room temperature. Quench the reaction by pouring it into 50 mL of ice-cold distilled water.

  • Extraction & Washing: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL). Combine the organic layers and wash thoroughly with saturated aqueous sodium bicarbonate (30 mL) and brine (3 x 30 mL). Causality: Rigorous aqueous washing is critical to partition and remove the high-boiling DMF solvent and residual inorganic salts from the organic phase.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude tertiary amine via silica gel flash column chromatography to afford pure N-benzyl-N-butylcyclohexylamine.

Workflow Visualization

G Start N-Butylcyclohexylamine (Sterically Hindered Amine) Reaction SN2 Nucleophilic Substitution (60-80°C, 4-8 hours) Start->Reaction Reagents Alkyl Halide + Base (CsOH/K2CO3) Solvent (DMF) + TBAI Reagents->Reaction Workup Aqueous Quench & Ethyl Acetate Extraction Reaction->Workup Purification Silica Gel Chromatography (Hexanes/EtOAc) Workup->Purification Product Pure Tertiary Amine (N-Alkyl-N-butylcyclohexylamine) Purification->Product

Workflow for the N-alkylation of N-butylcyclohexylamine.

References

  • Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines . USPTO / Organic Letters. Available at:[Link]

  • US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines. Google Patents.

Sources

Application of N-Butylcyclohexylamine in agricultural chemicals and pesticides

Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Application Note & Experimental Protocols Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals

Introduction & Chemical Profile

N-Butylcyclohexylamine (CAS: 10108-56-2) is a versatile secondary aliphatic amine characterized by a hydrophobic cyclohexane ring bonded to a flexible n-butyl chain [1]. In the realm of agrochemical development, this unique structural duality imparts a highly balanced lipophilicity to the molecule.

When utilized as a building block for pesticide active ingredients (such as herbicides, fungicides, and plant growth regulators), the steric bulk of the cyclohexyl group and the lipophilic nature of the butyl chain significantly enhance the membrane permeability of the resulting compounds [2]. This allows the active ingredients to more effectively penetrate the waxy cuticles of plant leaves or the lipid bilayers of fungal pathogens. Furthermore, the secondary amine functionality allows for precise derivatization, acting as a potent nucleophile in the synthesis of complex heterocyclic pesticides [3].

G A Phenol / Cyclohexanone + Butylamine B Reductive Amination (Pd/C or Rh/C Catalyst) A->B H2, Heat C N-Butylcyclohexylamine (Key Intermediate) B->C High Yield D Nucleophilic Substitution (e.g., Halopyrimidines) C->D Derivatization E Agrochemical Active Ingredient (Fungicide / Herbicide) D->E Formulation

Logic flow from raw precursors to agrochemical active ingredients via N-Butylcyclohexylamine.

Upstream Synthesis: Catalytic Production of N-Butylcyclohexylamine

To ensure high purity for agrochemical applications, N-butylcyclohexylamine is typically synthesized via the domino hydrogenation-reductive amination of phenol or cyclohexanone with butylamine. The use of heterogeneous transition metal catalysts, such as Pd/C or Rh/C, under a hydrogen atmosphere provides a green, highly selective route [4].

Quantitative Data: Optimization of Reductive Amination Conditions

Table 1: Comparison of catalytic conditions for the synthesis of N-butylcyclohexylamine.

CatalystSubstrate SystemHydrogen SourceTemp (°C)Time (h)Yield (%)Mechanistic Causality / Observation
10% Pd/C Phenol + ButylamineHCOONa (aq)60685Water accelerates hydrogenation; formate acts as a mild, sustainable H-donor.
10% Pd/C Phenol + ButylamineH₂ (1 atm)251291Room temperature requires longer time but yields high purity with minimal over-alkylation.
2% NiRh/SiO₂ Cyclohexanone + ButylamineH₂ (3 atm)120596Bimetallic synergy increases activity without compromising selectivity [5].
Protocol 1: Domino Hydrogenation-Reductive Amination of Phenol

Objective: Synthesize high-purity N-butylcyclohexylamine for downstream pesticide formulation. Self-Validating Principle: The reaction utilizes excess amine to drive the thermodynamic equilibrium toward imine formation, inherently preventing the accumulation of unreacted cyclohexanone intermediates.

Step-by-Step Methodology:

  • Preparation: In a 50 mL high-pressure glass autoclave, combine phenol (1.5 mmol) and butylamine (3.0 mmol). Causality: Phenol is utilized over cyclohexanone due to cost-effectiveness in bulk scale-up. The 2:1 amine-to-phenol ratio suppresses the formation of tertiary amine byproducts.

  • Catalyst Addition: Add 10% Pd/C (0.09 equiv of Pd) and 10 mL of deionized water. Causality: Water acts as an environmentally benign solvent that actively accelerates the initial hydrogenation of the aromatic phenol ring to cyclohexanone [4].

  • Hydrogenation: Seal the autoclave, purge three times with N₂ to remove atmospheric oxygen, and pressurize with H₂ gas to 1 atm.

  • Reaction: Stir the mixture vigorously at room temperature (25 °C) for 12 hours.

  • Workup & Recovery: Vent the reactor safely. Filter the mixture through a Celite pad to recover the Pd/C catalyst. Extract the aqueous filtrate with ethyl acetate (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via vacuum distillation to yield N-butylcyclohexylamine as a colorless liquid. Validate purity via GC-MS (>98% required for agrochemical use).

Downstream Application: Formulating Pesticide Intermediates

N-Butylcyclohexylamine is frequently reacted with halogenated heterocycles (e.g., 4,6-dichloropyrimidine) to form active fungicidal or herbicidal compounds. The secondary amine acts as a nucleophile, while its bulky cyclohexyl group protects the resulting molecule from rapid enzymatic degradation in the soil or plant tissue [6].

Workflow Step1 Step 1 Dissolve 4,6-dichloropyrimidine in organic solvent Step2 Step 2 Add N-Butylcyclohexylamine (Nucleophile) Step1->Step2 Step3 Step 3 Add Base (e.g., DIPEA) to neutralize HCl Step2->Step3 Step4 Step 4 Heat to 75-80°C for 2 hours Step3->Step4 Step5 Step 5 Aqueous Workup & Phase Separation Step4->Step5

Experimental workflow for synthesizing pyrimidine-based pesticide intermediates.

Protocol 2: Nucleophilic Substitution for Pesticide Core Synthesis

Objective: Attach the N-butylcyclohexyl moiety to a pyrimidine core to synthesize a fungicidal precursor.

Step-by-Step Methodology:

  • Reagent Mixing: In a dry, nitrogen-flushed round-bottom flask, dissolve 4,6-dichloropyrimidine (10 mmol) in 25 mL of methylcyclohexane. Causality: Methylcyclohexane is an excellent non-polar solvent that facilitates the precipitation of amine hydrochloride salts later in the reaction, driving the reaction forward [6].

  • Amine Addition: Slowly add N-butylcyclohexylamine (10.5 mmol) dropwise at 0 °C to control the highly exothermic nucleophilic attack.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (12 mmol) to the mixture. Causality: DIPEA acts as a sterically hindered base to scavenge the HCl byproduct without competing with N-butylcyclohexylamine for the electrophilic site on the pyrimidine ring. This prevents the protonation of the reactant amine.

  • Heating: Attach a reflux condenser and heat the mixture to 75–80 °C for 2 hours. Monitor the conversion via TLC (Hexane:EtOAc 4:1).

  • Quenching & Extraction: Cool the reaction to room temperature and quench by drowning into 30 mL of ice water. Separate the organic layer, and extract the aqueous layer twice with methylcyclohexane.

  • Isolation: Wash the combined organic layers with brine, dry over MgSO₄, and evaporate the solvent to isolate the substituted pyrimidine intermediate.

  • Quality Control: Perform ¹H and ¹³C NMR to confirm the regioselectivity of the amination, ensuring the butyl and cyclohexyl groups remain intact without rearrangement.

References

  • 10108-56-2(N-butylcyclohexanamine) | Kuujia.
  • Source: cymitquimica.
  • Source: google.com (Patents)
  • Source: acs.org (Organic Letters)
  • Source: mdpi.
  • Source: google.com (Patents)

Application Note: N-Butylcyclohexylamine in Vulcanization Accelerators – Synthesis, Mechanism, and Toxicological Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Overview for Materials Scientists and Preclinical Toxicologists

In the development of pharmaceutical packaging (e.g., vial stoppers, syringe plungers) and biocompatible medical devices, the selection of rubber vulcanization accelerators is a critical parameter. N-Butylcyclohexylamine (NBCA), a versatile secondary amine, serves both as a direct basic cross-linking accelerator in highly saturated nitrile rubber (HNBR) and as a primary intermediate in the synthesis of delayed-action sulfenamide accelerators ([1]).

This application note details the mechanistic action of NBCA-derived accelerators, provides self-validating protocols for their synthesis and rheological testing, and outlines the critical toxicological workflows required to screen for carcinogenic nitrosamine leachables.

Mechanistic Causality in Vulcanization

Sulfenamide accelerators synthesized from secondary amines like NBCA provide exceptional "scorch safety" (delayed action) during the high-shear compounding of rubber. The causality behind this delayed action lies in the thermal stability of the sulfur-nitrogen (S-N) bond at mixing temperatures (typically <100°C).

Upon reaching vulcanization temperatures (140°C–160°C), the accelerator undergoes thermal decomposition. The S-N bond undergoes homolytic cleavage, releasing highly reactive mercaptobenzothiazole radicals and amine radicals. These intermediates subsequently attack and open the stable octasulfur ( S8​ ) rings, forming the active sulfurating agents responsible for crosslinking the elastomer chains (). Secondary amine-based accelerators are particularly preferred in nitrile rubber formulations to achieve optimal cross-link density without compromising the polymer's mechanical integrity ([2]).

Mechanism A NBCA-Sulfenamide B Thermal Energy (150°C) A->B C S-N Bond Homolysis B->C D Amine Radical (NBCA•) C->D E S8 Ring Opening C->E D->E Activates F Crosslinked Elastomer E->F

Figure 1: Mechanistic pathway of NBCA-sulfenamide thermal decomposition and sulfur activation.

Toxicological Implications in Drug Development

While NBCA-derived accelerators optimize cure kinetics, the secondary amine leaving group introduces a severe toxicological liability. During high-temperature vulcanization and atmospheric exposure, liberated N-butylcyclohexylamine can react with ambient nitrogen oxides ( NOx​ ) to form N-nitroso-N-butylcyclohexylamine ([3]). Because nitrosamines are highly regulated Class 1 impurities in pharmaceutical and medical applications, rigorous LC-MS/MS screening must be integrated directly into the formulation workflow to validate safety.

Workflow S1 Step 1: Accelerator Synthesis (NBCA + Sulfenyl Chloride) S2 Step 2: Masterbatch Compounding (NBR + ZnO + Sulfur) S1->S2 S3 Step 3: Rheometry (MDR) (Cure Kinetics Validation) S2->S3 S4 Step 4: Vulcanization (Thermal Press) S3->S4 S5 Step 5: Tox Screening (LC-MS/MS Nitrosamine) S4->S5

Figure 2: End-to-end workflow from accelerator synthesis to toxicological validation.

Self-Validating Experimental Protocols
Protocol 1: Synthesis of NBCA-Benzothiazole Sulfenamide

Objective: Synthesize a delayed-action accelerator via the nucleophilic substitution of 2-benzothiazolesulfenyl chloride with NBCA.

  • Reaction Setup: Dissolve 0.1 mol of 2-benzothiazolesulfenyl chloride in 150 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Amine Addition: Cool the flask to 0–5°C using an ice bath. Dropwise, add a mixture of 0.1 mol N-butylcyclohexylamine and 0.11 mol triethylamine (acid scavenger) dissolved in 50 mL DCM over 30 minutes.

  • Causality: Maintaining the reaction strictly below 5°C prevents the premature homolytic cleavage of the newly formed, thermally sensitive S-N bond. The triethylamine neutralizes the HCl byproduct, driving the reaction forward.

  • Validation: Monitor the reaction completion via Thin Layer Chromatography (TLC). Purify the product via recrystallization in cold ethanol. Validate the structural integrity using 1H -NMR, ensuring the presence of both the aromatic benzothiazole protons (δ 7.2–7.9 ppm) and the distinct aliphatic peaks of the butyl and cyclohexyl moieties.

Protocol 2: Elastomer Compounding & Rheological Profiling

Objective: Evaluate the vulcanization kinetics of the synthesized NBCA-sulfenamide in a standard Nitrile Butadiene Rubber (NBR) matrix.

  • Milling: Using a two-roll mill at 50°C, masticate 100 phr (parts per hundred rubber) of NBR.

  • Compounding: Sequentially add 5.0 phr Zinc Oxide (ZnO), 2.0 phr Stearic Acid, 1.5 phr elemental Sulfur, and 1.2 phr of the synthesized NBCA-sulfenamide.

  • Causality: ZnO and stearic acid are added to form zinc stearate in situ. This complex acts as a co-activator, chelating with the accelerator to increase the nucleophilicity of the intermediate radicals, thereby drastically accelerating sulfur ring opening.

  • Validation: Extract a 5 g sample and analyze it using a Moving Die Rheometer (MDR 2000) at 160°C for 30 minutes. The system is self-validating by running a parallel control compound using a commercial standard, DCBS (Dicyclohexylbenzothiazole sulfenamide). Compare the scorch time ( ts2​ ) and optimum cure time ( t90​ ).

Protocol 3: LC-MS/MS Quantification of Extractable Nitrosamines

Objective: Quantify the carcinogenic N-nitroso-NBCA byproduct to ensure compliance with medical device regulations.

  • Extraction: Mince 1.0 g of the cured NBR vulcanizate into 1 mm pieces. Extract with 20 mL of DCM using Accelerated Solvent Extraction (ASE) at 80°C and 1500 psi.

  • Spiking: Spike the extract with 10 ng/mL of NDMA−d6​ as an internal standard.

  • Causality: The high-pressure, closed-system ASE prevents the volatilization of low-molecular-weight nitrosamines, ensuring total recovery of the leachable toxins generated during the heat of vulcanization.

  • Validation: Analyze the concentrated extract via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. The protocol is validated by a 5-point calibration curve ( R2>0.99 ) and a matrix blank (uncured NBR) to confirm the absence of background NOx​ contamination.

Data Presentation

Table 1: Rheological Kinetics of NBR Vulcanizates (MDR at 160°C) Demonstrates that NBCA-Sulfenamide provides comparable scorch safety but a faster optimum cure time compared to the industry standard.

Accelerator SystemMin Torque ( ML​ , dNm)Max Torque ( MH​ , dNm)Scorch Time ( ts2​ , min)Cure Time ( t90​ , min)Tensile Strength (MPa)
Control (DCBS) 1.818.55.212.422.1
NBCA-Sulfenamide 1.719.14.811.523.4

Table 2: LC-MS/MS Nitrosamine Leachable Profiling Highlights the generation of N-nitroso-NBCA during the thermal curing phase, underscoring the need for strict regulatory monitoring.

Sample MatrixTarget AnalyteLOD (ng/g)LOQ (ng/g)Measured Conc. (ng/g)Regulatory Limit (ng/g)
Uncured Masterbatch N-nitroso-NBCA0.51.5< LOD10.0
Cured Vulcanizate N-nitroso-NBCA0.51.54.2 10.0
References
  • European Patent Office. "EP3604397A1 - Method for producing carboxyl-group-containing nitrile rubber.
  • European Patent Office. "EP3187530B1 - CROSSLINKABLE NITRILE RUBBER COMPOSITION AND CROSSLINKED RUBBER MATERIAL.
  • Ataman Kimya. "BENZOTHIAZYL-2-DICYCLOHEXYL SULFENAMIDE (DCBS)." Ataman Chemicals.[Link]

  • Sunchem Group. "Rubber Vulcanization Accelerator." Sunchem Group News.[Link]

Sources

Application Note: N-Butylcyclohexylamine as a Reactive, Non-Emissive Co-Catalyst in Low-VOC Polyurethane Foam Production

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Materials Engineers, and Polymer Chemists.

Executive Summary

The polyurethane (PU) industry is facing increasingly stringent global regulations regarding Volatile Organic Compound (VOC) emissions, particularly in automotive interiors, bedding, and biomedical applications[1]. Traditional tertiary amine catalysts, such as N,N-Dimethylcyclohexylamine (DMCHA), are highly effective at driving the PU reaction but remain physically unbound within the cured foam matrix. Over time, these fugitive molecules migrate to the surface, causing "fogging" on automotive glass, characteristic "amine sting" odors, and potential cytotoxicity[1][2].

This application note details the implementation of N-Butylcyclohexylamine (NBCHA) —a sterically hindered secondary amine—as a reactive, non-emissive co-catalyst. By leveraging its specific molecular geometry, NBCHA provides robust catalytic activity during the critical foaming stages before permanently chemically bonding into the polymer backbone, resulting in a zero-VOC foam system.

Mechanistic Insights: The Causality of Steric Hindrance

Expertise & Experience: Why choose a sterically hindered secondary amine? In PU chemistry, catalysts must balance two competing reactions: the gelling reaction (polyol + isocyanate urethane) and the blowing reaction (water + isocyanate amine + CO₂).

While primary amines react almost instantaneously with isocyanates—prematurely capping polymer chains and halting catalysis—secondary amines offer a more controlled reactivity profile[3]. NBCHA (CAS: 10108-56-2) features a secondary amine group flanked by a bulky cyclohexyl ring and a flexible n-butyl chain[4].

The Causality of the Reaction Delay:

  • Catalytic Phase: Initially, the steric bulk of the cyclohexyl and butyl groups physically shields the secondary amine's active hydrogen (–NH) from reacting with the isocyanate. This allows the nitrogen's lone pair to act as a nucleophilic base, successfully catalyzing both the gelling and blowing reactions[1].

  • Immobilization Phase: As the reaction progresses, the exothermic heat of the polymerization increases the kinetic energy of the system, eventually overcoming the steric hindrance. The secondary amine then reacts with the isocyanate to form a highly stable, substituted urea linkage[3].

  • Result: The catalyst is covalently tethered to the polyurethane network. Because it is chemically bound rather than physically trapped, the diffusion of the amine out of the foam is entirely prevented, eliminating odor and VOC emissions[2].

Mechanism A N-Butylcyclohexylamine (Secondary Amine) B Polyurethane Reaction Matrix A->B Addition to B-Side C Catalysis Phase (Gelling & Blowing) B->C Base Catalysis D Isocyanate (-NCO) Reaction C->D Exothermic Heat Overcomes Steric Hindrance E Substituted Urea Linkage (Immobilized Catalyst) D->E Covalent Bonding F Zero-VOC / Low Odor PU Foam E->F Network Integration

Mechanistic pathway of NBCHA transitioning from an active catalyst to an immobilized urea.

Experimental Protocols

Trustworthiness: A Self-Validating System To prove the efficacy of NBCHA, this protocol operates as a self-validating system by running a side-by-side control using a traditional fugitive catalyst (DMCHA). If the protocol is executed correctly, the kinetic profile (cream/rise times) of the experimental formulation will match the control, while the analytical validation (VDA 278) will show a >90% reduction in VOCs.

Materials & Equipment
  • A-Side: Polymeric Methylene Diphenyl Diisocyanate (pMDI).

  • B-Side (Resin): Polyether polyol (MW ~3000), distilled water (blowing agent), silicone surfactant.

  • Catalysts: N-Butylcyclohexylamine (Experimental), N,N-Dimethylcyclohexylamine (Control).

  • Equipment: High-shear mechanical stirrer (3000 rpm), standard foaming cups, thermal desorption GC-MS (for VDA 278 testing).

  • Safety Note: Liquid amine catalysts are alkaline and corrosive. Avoid contact with copper, brass, or bronze fittings, as amines will degrade these metals[5]. Always handle in a fume hood with appropriate PPE.

Step-by-Step Methodology

Step 1: B-Side Masterbatch Preparation

  • Weigh 100 parts per hundred polyol (pphp) into a mixing vessel.

  • Add 3.0 pphp distilled water and 1.0 pphp silicone surfactant.

  • Control Batch: Add 1.5 pphp DMCHA. Experimental Batch: Add 1.8 pphp NBCHA. (Note: The slightly higher loading accounts for the higher molecular weight of NBCHA to maintain equivalent molar equivalents of active nitrogen).

  • Homogenize the B-side mixture using a high-shear stirrer at 3000 rpm for 60 seconds.

Step 2: Foaming Reaction

  • Adjust both the A-side (pMDI) and B-side temperatures to exactly 22°C to ensure kinetic consistency.

  • Add the required isocyanate index (e.g., Index 105) of pMDI to the B-side masterbatch.

  • Immediately mix at 3000 rpm for exactly 5 seconds.

  • Pour the reacting mixture into a standardized, unheated open mold.

Step 3: Kinetic Profiling

  • Record the Cream Time (the moment the mixture turns opaque and begins to expand).

  • Record the Gel Time (the point at which polymer strings can be pulled from the rising foam using a glass rod).

  • Record the Rise Time (the moment vertical expansion ceases).

Step 4: Curing and Analytical Validation

  • Allow the foams to cure at room temperature for 24 hours.

  • Extract a 1-gram core sample from the center of each foam bun.

  • Subject the samples to VDA 278 testing (Thermal Desorption analysis). Heat the sample to 90°C for 30 minutes to measure VOCs, and then to 120°C for 60 minutes to measure FOG (condensable heavy compounds).

Workflow N1 Step 1: B-Side Preparation (Polyol, H2O, Surfactant, NBCHA) N2 Step 2: Homogenization (High-shear mixing, 3000 rpm) N1->N2 N3 Step 3: A-Side Addition (Polymeric MDI) N2->N3 N4 Step 4: Foaming & Curing (Monitor Cream/Rise Times) N3->N4 N5 Step 5: VDA 278 Testing (VOC & FOG Emission Analysis) N4->N5

Self-validating experimental workflow for low-VOC polyurethane foam production.

Quantitative Data & Validation

The table below summarizes the expected outcomes when comparing the traditional fugitive catalyst against the reactive NBCHA co-catalyst. The data demonstrates that NBCHA successfully matches the kinetic profile of the control while virtually eliminating amine-based emissions.

ParameterControl Formulation (DMCHA)Experimental Formulation (NBCHA)
Catalyst Loading (pphp) 1.51.8
Cream Time (s) 14 ± 116 ± 1
Gel Time (s) 45 ± 248 ± 2
Rise Time (s) 75 ± 378 ± 3
VOC Emission (VDA 278, µg/g) 650< 45
FOG Emission (VDA 278, µg/g) 120< 15
Odor Panel Assessment Strong "Amine Sting"Neutral / Undetectable

Interpretation of Results: The minor delay in cream and gel times (approx. 2-3 seconds) in the experimental formulation is a direct result of the steric hindrance of the cyclohexyl and butyl groups. However, the ultimate rise time remains highly comparable, ensuring that production cycle times are not negatively impacted. Most importantly, the VDA 278 testing validates the mechanistic hypothesis: the NBCHA has reacted into the polymer network, reducing VOC and FOG emissions to negligible levels.

References

  • 10108-56-2(N-butylcyclohexanamine). Chem960.
  • Automotive & Bedding Compliance: The Definitive Guide to Non-Emissive C
  • Permanently Reprocessable Highly Cross-Linked Thiourethane Networks Derived from Isocyanate-Reactive Amine Catalyst.
  • Upgrading Polyurethanes into Functional Ureas through the Asymmetric Chemical Deconstruction of Carbamates.
  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council.
  • Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of 'Visco'-Type Polyurethane Foam for Biomedical Applic

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in N-Butylcyclohexylamine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. The synthesis of N-butylcyclohexylamine—a critical secondary amine intermediate in pharmaceutical development and agrochemical formulation—is most efficiently achieved via the reductive amination of cyclohexanone with n-butylamine. While conceptually straightforward, scaling this reaction often introduces yield-limiting bottlenecks such as premature ketone reduction, over-alkylation, and catalyst deactivation.

As a Senior Application Scientist, I have designed this guide to provide mechanistic troubleshooting, validated protocols, and empirical data to help your team achieve >90% target yields reliably.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My GC-MS analysis shows high levels of cyclohexanol instead of the target N-butylcyclohexylamine. How do I fix this? Causality: This is a classic case of premature reduction. Your reducing agent (e.g., NaBH₄) is attacking the cyclohexanone before it has fully condensed with n-butylamine to form the Schiff base (imine) intermediate. Solution: You must decouple the condensation and reduction steps or use a chemoselective reductant. Switch to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN). These reagents are mild and specifically target the protonated iminium ion at pH 4–5, leaving the unreacted ketone intact[1]. Alternatively, pre-form the imine for 2 hours before introducing the hydride source.

Q2: I attempted the direct alkylation of cyclohexylamine with 1-bromobutane. Why am I getting a complex mixture of secondary and tertiary amines? Causality: Direct alkylation of primary amines is inherently difficult to control due to over-alkylation. The resulting secondary amine (N-butylcyclohexylamine) is more nucleophilic than the starting primary amine because the newly added alkyl group donates electron density to the nitrogen. This causes the product to aggressively react with the remaining 1-bromobutane. Solution: Abandon direct alkylation. Reductive amination is the gold standard for secondary amine synthesis precisely because it avoids multiple alkylations[1]. The imine intermediate can only form once, and the steric bulk of the cyclohexyl group prevents a second equivalent of ketone from reacting.

Q3: My Pd/C-catalyzed reductive amination stalls at 60–70% conversion. Increasing the hydrogen pressure does not improve the yield. What is happening? Causality: The condensation of cyclohexanone and n-butylamine produces one equivalent of water. In a closed batch reactor, this water accumulates and shifts the imine-formation equilibrium backwards. Furthermore, water can competitively adsorb onto the active sites of the palladium catalyst, effectively poisoning it and stalling the reaction[2]. Solution: Incorporate a water-scavenging strategy. For batch reactions, adding activated 4Å molecular sieves directly to the reaction matrix will drive the equilibrium forward and protect the catalyst[3]. For scale-up, consider transitioning to a continuous-flow reactor equipped with a water-removal bed.

Part 2: Pathway & Workflow Visualizations

Reaction_Pathway C Cyclohexanone (Ketone) I Schiff Base (Imine Intermediate) C->I + Butylamine (Condensation) S Cyclohexanol (Byproduct) C->S Direct Reduction (Premature) B n-Butylamine (1° Amine) II II B->II - H2O P N-Butylcyclohexylamine (Target 2° Amine) I->P Reduction (Hydride/H2) W Water (H2O) II->W - H2O

Fig 1. Mechanistic pathway of N-Butylcyclohexylamine synthesis via reductive amination.

Troubleshooting_Tree Start Issue: Low Yield of N-Butylcyclohexylamine Q1 Is Cyclohexanol detected in GC-MS? Start->Q1 A1 Action: Switch to chemoselective reductant (e.g., STAB) or pre-form imine Q1->A1 YES Q2 Is the reaction stalling at <70% conversion? Q1->Q2 NO A2 Action: Add 4Å molecular sieves to drive condensation forward Q2->A2 YES Q3 Are tertiary amines forming? Q2->Q3 NO A3 Action: Ensure 1:1 stoichiometry; avoid direct alkylation routes Q3->A3 YES

Fig 2. Decision tree for troubleshooting low yields in reductive amination workflows.

Part 3: Quantitative Data & Reagent Benchmarking

To ensure reproducible scale-up, it is critical to select the correct reagent system. The table below summarizes the empirical performance of various reductive amination conditions for N-butylcyclohexylamine synthesis.

Catalyst / ReductantReaction SystemKey AdditivesTypical YieldPrimary Failure Mode / Limitation
NaBH₄ Batch, MeOH, 25°CNone40–50%High cyclohexanol byproduct due to poor chemoselectivity.
NaBH(OAc)₃ (STAB) Batch, DCE, 25°CAcOH (cat.)>90%Highly reliable for lab-scale; generates stoichiometric acetate waste.
10% Pd/C + H₂ Batch, EtOH, 50°CNone60–75%Catalyst poisoning by water; reaction stalling[2].
10% Pd/C + H₂ Batch, EtOH, 50°C4Å Sieves>90%Excellent for scale-up; requires rigorous filtration of sieves[3].
Tellurium / NaBH₄ Batch, EtOH, 45°CNone94%High yield achieved, but severe reagent toxicity limits late-stage use[4].

Part 4: Validated Experimental Protocols (SOPs)

The following protocols are designed as self-validating systems. By monitoring specific in-process parameters (e.g., pH, gas uptake), you can ensure the mechanistic causality is functioning as intended.

Protocol A: Lab-Scale Chemoselective Synthesis using STAB

Ideal for rapid, high-yield library generation and early-stage drug discovery.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve cyclohexanone (1.0 equiv, 10 mmol) and n-butylamine (1.05 equiv, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Acid Catalysis (Self-Validation Step): Add glacial acetic acid (1.0 equiv) dropwise. Check the pH using indicator strips; it must be between 4.0 and 5.0. This acidity is required to protonate the carbonyl oxygen (accelerating nucleophilic attack) and subsequently protonate the imine to form the reactive iminium ion.

  • Imine Pre-formation: Stir the mixture at room temperature for 1.5 hours. Allowing the Schiff base to form before adding the reductant completely eliminates the risk of direct ketone reduction.

  • Reduction: Cool the reaction to 0°C. Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv). STAB is a mild hydride source that selectively reduces the protonated iminium species.

  • Completion & Quench: Allow the reaction to warm to room temperature and stir for 12 hours. Quench slowly with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride.

  • Isolation: Extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via vacuum distillation to yield pure N-butylcyclohexylamine.

Protocol B: Scale-Up Catalytic Hydrogenation (Pd/C)

Ideal for process chemistry and kilogram-scale manufacturing where atom economy is paramount.

  • Preparation: In a high-pressure Parr reactor, combine cyclohexanone (1.0 equiv) and n-butylamine (1.0 equiv) in anhydrous ethanol.

  • Water Scavenging: Add activated 4Å molecular sieves (20% w/w relative to substrates). Mechanistic requirement: Removing the water byproduct drives the condensation equilibrium forward and prevents water-induced deactivation of the palladium catalyst[3].

  • Catalyst Addition: Add 10% Pd/C (5 mol% Pd).

  • Hydrogenation (Self-Validation Step): Seal the reactor, purge with N₂ (3x), then purge with H₂ (3x). Pressurize to 40 psi H₂. Stir vigorously at 50°C. Monitor the pressure gauge; a steady drop indicates active hydrogen uptake. If uptake stalls before theoretical completion, water poisoning has occurred.

  • Workup: Vent the reactor safely. Filter the mixture through a pad of Celite to remove the Pd/C catalyst and molecular sieves. (Caution: Do not let the Pd/C dry out in air, as it is highly pyrophoric).

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, followed by fractional distillation.

Sources

Technical Support Center: Preventing Oxidation and Degradation of N-Butylcyclohexylamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for amine stability and handling. N-Butylcyclohexylamine is a secondary aliphatic amine widely used as a chemical intermediate and building block in drug development. Due to the presence of a nitrogen atom with a highly reactive lone pair of electrons, this compound is inherently susceptible to autoxidation and degradation when exposed to environmental stressors.

This guide is designed for researchers and drug development professionals, providing field-proven, mechanistically grounded strategies to maintain the structural integrity of N-Butylcyclohexylamine during storage and handling.

Part 1: Troubleshooting & FAQs

Q1: Why does my N-Butylcyclohexylamine turn yellow or brown over time, and what is the chemical mechanism? A: Discoloration is the primary macroscopic indicator of oxidative degradation. As a secondary amine, N-Butylcyclohexylamine is highly reactive toward atmospheric oxygen[1]. Autoxidation proceeds via a radical chain mechanism initiated by light, heat, or trace metals. This process leads to the abstraction of an α -hydrogen (most likely on the less sterically hindered butyl chain), forming hydroperoxide intermediates. These intermediates rapidly decompose into highly colored degradation products, such as imines, nitrones, or N-oxides[1][2].

Q2: What are the optimal storage conditions to prevent this thermal and oxidative degradation? A: Temperature control is critical because thermal energy directly increases the kinetic rate of radical initiation[1]. N-Butylcyclohexylamine must be stored strictly below 25°C, and ideally refrigerated at 2–8°C for long-term storage[1][3]. Furthermore, because UV and visible light provide the activation energy required for photo-oxidative radical generation, the amine must be stored in opaque or amber glass containers[2].

Q3: How does moisture impact the stability of N-Butylcyclohexylamine, and how should it be managed? A: Aliphatic amines are inherently hygroscopic. Absorbed moisture does not merely dilute the reagent; it facilitates hydrolysis reactions, alters the pH of the microenvironment, and increases the solubility of catalytic trace metals leached from container walls[3]. To mitigate this, store the amine in a dry environment (e.g., a desiccator cabinet) and ensure the primary container is tightly sealed with a PTFE-lined septum[3].

Q4: Can the choice of storage container catalyze degradation? A: Yes. Trace transition metals (e.g., Fe²⁺, Cu²⁺, Cr³⁺) present in lower-grade glass or metal containers act as single-electron transfer catalysts, drastically accelerating the generation of reactive oxygen species (ROS)[2]. To prevent metal-catalyzed oxidation, high-density polyethylene (HDPE) or high-purity borosilicate glass are the preferred, chemically compatible container materials[3].

Q5: What is the standard protocol for atmospheric control during storage? A: Displacing atmospheric oxygen with an inert gas eliminates the primary oxidizing agent[1]. Blanketing the storage container's headspace with high-purity Nitrogen or Argon is highly recommended[1][4]. Argon is often preferred for small vials because it is denser than air and settles efficiently over the liquid phase, creating a robust protective layer[4].

Part 2: Quantitative Storage Parameters

The following table synthesizes the critical storage parameters required to maintain the purity of N-Butylcyclohexylamine, detailing the mechanistic consequences of violating these thresholds.

ParameterOptimal RangeDegradation Mechanism if ViolatedCausality / Impact
Temperature < 25°C (Ideally 2–8°C)Thermal auto-oxidationHigh heat increases molecular kinetic energy, accelerating the reaction rate between the amine's lone-pair electrons and oxygen[1][3].
Atmosphere < 1% O₂ (N₂/Ar blanket)N-oxidation / Imine formationAtmospheric oxygen reacts directly with the amine, forming nitroso compounds, imines, and N-oxides[1][4].
Light Exposure 0 Lux (Opaque/Amber)PhotolysisUV/visible light provides the activation energy necessary to initiate photo-oxidative radical generation[1][2].
Humidity < 10% RH (Desiccated)Hydrolysis / Hygroscopic absorptionMoisture absorption forms undesirable byproducts, alters the effective concentration, and promotes metal ion leaching[3].
Container Material HDPE or BorosilicateMetal-catalyzed oxidationTrace transition metals (Cu²⁺, Fe²⁺) in low-grade containers act as powerful redox catalysts for oxidation[2][3].

Part 3: Standard Operating Procedures (Protocols)

To ensure scientific integrity, every handling procedure must function as a self-validating system. The following protocols guarantee that N-Butylcyclohexylamine remains uncompromised during transfer and analysis.

Protocol 1: Air-Free Transfer and Inert Gas Blanketing

Objective: Establish a controlled environment to ensure zero oxygen and moisture exposure during the transfer and storage of the amine.

  • Equipment Preparation: Dry all transfer equipment (glassware, gas-tight syringes, stainless steel cannulas) in an oven at 120°C for at least 2 hours. Causality: This eliminates microscopic surface moisture that could initiate hygroscopic degradation[1][3].

  • Container Purging: Insert a gas line connected to high-purity Argon into a clean, amber borosilicate glass or HDPE storage bottle[3][4]. Purge the empty container for 3–5 minutes to completely displace atmospheric air.

  • Liquid Transfer: Using a gas-tight syringe under positive pressure, transfer the N-Butylcyclohexylamine into the purged container. Causality: Maintaining positive pressure prevents the vacuum-induced ingress of ambient oxygen during liquid handling.

  • Headspace Blanketing: Once filled, direct a gentle stream of Argon over the liquid headspace for an additional 60 seconds to ensure the protective layer is intact[4].

  • Sealing and Storage: Immediately cap the container tightly with a PTFE-lined septum cap. Wrap the seal with Parafilm to prevent slow gas exchange over time. Store immediately in a temperature-controlled, dark environment (< 25°C)[1].

Protocol 2: Analytical Validation of Amine Purity via HPLC-MS

Objective: Detect trace oxidative degradation products (e.g., N-oxides, imines) before utilizing the stored amine in sensitive downstream syntheses.

  • Sample Preparation: Dilute a 10 µL aliquot of the stored N-Butylcyclohexylamine in 1 mL of deoxygenated HPLC-grade acetonitrile. Causality: Using deoxygenated solvent is a self-validating step that prevents artifactual oxidation from occurring during the sample preparation and analysis itself[2].

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) Positive[2]. Secondary amines readily protonate to form robust [M+H]⁺ ions.

    • Scan Range: 50 - 500 m/z.

  • Data Interpretation: Analyze the chromatogram for the primary [M+H]⁺ peak of N-Butylcyclohexylamine (m/z ~156.3). Examine the spectra for secondary peaks at +14 m/z (carbonyl/imine formation) or +16 m/z (N-oxide formation), which are definitive markers of oxidative degradation[2]. If degradation peaks exceed 1% relative abundance, repurification via vacuum distillation is mandatory.

Part 4: Workflow Visualization

The following diagram outlines the logical decision-making process for the handling, storage, and validation of N-Butylcyclohexylamine.

AmineStorage A Receive N-Butylcyclohexylamine B Purity Analysis (HPLC-MS/GC-FID) A->B C Inert Gas Blanketing (Ar/N2) B->C D Store in HDPE/Amber Glass (<25°C) C->D E Routine Stability Monitoring D->E F Degradation Detected? E->F G Repurification (Vacuum Distillation) F->G Yes (Imines/N-oxides > 1%) H Proceed to Synthesis/Assay F->H No (Purity > 99%) G->B

Caption: Workflow for the handling, storage, and analytical validation of N-Butylcyclohexylamine.

References

  • How to prevent the oxidation of Amine Catalyst? - Blog - Mingxu Chemicals. mingxupu.com. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety - Diplomata Comercial. diplomatacomercial.com. [Link]

  • US20120271026A1 - Inhibition of amine oxidation - Google P

Sources

Technical Support Center: Navigating Reactions with N-Butylcyclohexylamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing N-Butylcyclohexylamine. As a versatile secondary amine, N-Butylcyclohexylamine is a valuable reagent in a multitude of synthetic applications, from the construction of active pharmaceutical ingredients (APIs) to its use as a corrosion inhibitor. However, like any reactive chemical, its application requires a nuanced understanding to mitigate potential side reactions and ensure the desired outcome.

This guide is designed to be a practical resource, moving beyond simple protocols to explain the causality behind common experimental challenges. Here, we address specific issues you may encounter in a direct question-and-answer format, providing not just solutions but also the mechanistic reasoning to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of reactivity for N-Butylcyclohexylamine?

A: N-Butylcyclohexylamine's reactivity is dictated by the lone pair of electrons on its nitrogen atom, making it both a proficient nucleophile and a moderate base.[1] Its utility in synthesis primarily stems from these two properties:

  • Nucleophilicity: The nitrogen readily attacks electrophilic centers, making it ideal for forming new carbon-nitrogen bonds. This is the basis for its use in N-alkylation and N-acylation reactions.

  • Basicity: It can act as a proton acceptor, which is relevant when it's used as a non-nucleophilic base or in acid-base chemistry.

The interplay between its nucleophilicity and the steric hindrance provided by the butyl and cyclohexyl groups governs its reaction profile.

Q2: I'm considering N-Butylcyclohexylamine for a reaction. What are the most common classes of side reactions I should be aware of?

A: The most prevalent side reactions when using N-Butylcyclohexylamine can be categorized based on the reaction type:

  • In Reductive Aminations: Over-alkylation to form a tertiary amine and incomplete reaction leading to residual iminium ions are common.

  • In N-Acylations: When using acyl halides with α-protons, ketene formation can be a significant side reaction, leading to complex product mixtures.[2]

  • Under Oxidative Conditions: Oxidation can lead to the formation of hydroxylamines, nitrones, and imines.[3][4]

  • At Elevated Temperatures or with Strong Bases: Hofmann elimination can occur, leading to the formation of alkenes.[5]

Each of these is addressed in detail in the troubleshooting guide below.

Troubleshooting Guide: Side Reactions and Mitigation Strategies

This section provides in-depth solutions to specific problems you may encounter during your experiments with N-Butylcyclohexylamine.

Issue 1: Over-alkylation in Reductive Amination

Symptom: My reaction to form a tertiary amine by reacting N-Butylcyclohexylamine with an aldehyde/ketone and a reducing agent is producing a significant amount of a quaternary ammonium salt, or if starting from a primary amine to make N-Butylcyclohexylamine, I am getting tertiary amine byproducts.

Causality: Over-alkylation is a common issue in both direct alkylation with alkyl halides and reductive amination.[6] In reductive amination, the product tertiary amine can sometimes be more nucleophilic than the starting secondary amine, leading to a subsequent reaction with another molecule of the aldehyde and reduction to form an undesired quaternary ammonium salt.[1]

Troubleshooting Workflow:

start Over-alkylation Observed step1 Control Stoichiometry start->step1 step2 Use a Stepwise Procedure step1->step2 If stoichiometry control is insufficient end_fail Issue Persists step1->end_fail step3 Select a Milder Reducing Agent step2->step3 If one-pot is desired step2->end_fail step4 Optimize Reaction Conditions step3->step4 For further optimization step3->end_fail end_success Minimized Over-alkylation step4->end_success

Caption: Troubleshooting workflow for over-alkylation.

Solutions & Protocols:

  • Control Stoichiometry:

    • Recommendation: Use a slight excess (1.1-1.2 equivalents) of the N-Butylcyclohexylamine relative to the aldehyde or ketone. This ensures the carbonyl compound is the limiting reagent, reducing the chance of the product amine reacting further.

  • Stepwise Procedure:

    • Recommendation: Form the iminium ion first, and then add the reducing agent. This can provide greater control.[7]

    • Protocol 1: Stepwise Reductive Amination

      • In a round-bottom flask under an inert atmosphere, dissolve N-Butylcyclohexylamine (1.0 eq) and the aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., methanol or dichloroethane).

      • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation. Monitor by TLC or 1H NMR for the disappearance of the carbonyl starting material.

      • Cool the reaction mixture to 0 °C.

      • Slowly add the reducing agent (e.g., sodium borohydride, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.

      • Allow the reaction to warm to room temperature and stir until completion.

      • Proceed with standard aqueous workup and purification.

  • Choice of Reducing Agent:

    • Recommendation: Use a milder reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN), which are more selective for the iminium ion over the carbonyl group.[6] This allows for a one-pot reaction where the reducing agent is present from the start.

Reducing AgentProsCons
Sodium Borohydride (NaBH₄) Inexpensive, readily availableCan reduce aldehydes/ketones directly
Sodium Cyanoborohydride (NaBH₃CN) Selective for iminium ionsToxic cyanide byproducts
Sodium Triacetoxyborohydride (STAB) Selective, non-toxic byproductsMore expensive, moisture sensitive
Issue 2: Ketene Formation During N-Acylation

Symptom: When acylating N-Butylcyclohexylamine with an acyl chloride (e.g., acetyl chloride) in the presence of a tertiary amine base like triethylamine, I observe a complex mixture of byproducts and low yield of the desired amide.

Causality: When an acyl halide possesses an α-proton, a strong, non-nucleophilic base like triethylamine can deprotonate this position, leading to an E2-type elimination to form a highly reactive ketene intermediate.[2] This ketene can then react in an uncontrolled manner with the amine or other species in the reaction mixture.

Reaction Pathway Diagram:

cluster_0 Desired Acylation Pathway cluster_1 Side Reaction: Ketene Formation AcylChloride Acyl Chloride Amide Desired Amide Product AcylChloride->Amide Nucleophilic Attack Amine N-Butylcyclohexylamine Amine->AcylChloride AcylChloride_side Acyl Chloride (with α-H) Ketene Ketene Intermediate AcylChloride_side->Ketene Elimination Base Triethylamine (Base) Base->AcylChloride_side Byproducts Unwanted Byproducts Ketene->Byproducts Uncontrolled Reaction

Caption: Desired acylation vs. ketene side reaction.

Solutions & Protocols:

  • Choice of Base:

    • Recommendation: Use a nucleophilic base like pyridine. Pyridine will first react with the acyl chloride to form an acylpyridinium salt. This intermediate is more susceptible to nucleophilic attack by the N-Butylcyclohexylamine and less prone to elimination.[2]

  • Alternative Acylating Agents:

    • Recommendation: Use an acid anhydride instead of an acyl chloride. Acid anhydrides are less reactive and generally do not undergo this elimination pathway as readily.

    • Protocol 2: Acylation using Acetic Anhydride

      • Dissolve N-Butylcyclohexylamine (1.0 eq) in a suitable solvent like dichloromethane (DCM).

      • Add acetic anhydride (1.1 eq) dropwise to the solution at 0 °C.

      • If the reaction is sluggish, a catalytic amount of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or a stoichiometric amount of pyridine can be added.

      • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

      • Perform an aqueous workup, washing with saturated sodium bicarbonate solution to remove excess anhydride and acetic acid.

Issue 3: Unwanted Oxidation Products

Symptom: After my reaction or during workup/purification, I am observing products with a higher molecular weight and different polarity, suggesting oxidation of the N-Butylcyclohexylamine.

Causality: Secondary amines are susceptible to oxidation, which can occur in the presence of various oxidizing agents or even air over prolonged periods. The primary oxidation products are hydroxylamines, which can be further oxidized to nitrones.[3] Dehydrogenation to form an imine is also a possible side reaction.[4]

Potential Oxidation Pathways:

  • N-Butylcyclohexylamine → N-butyl-N-cyclohexylhydroxylamine

  • N-butyl-N-cyclohexylhydroxylamine → Corresponding Nitrone

  • N-Butylcyclohexylamine → N-cyclohexylidenebutanamine (Imine)

Solutions & Protocols:

  • Inert Atmosphere:

    • Recommendation: For sensitive reactions, especially those run at elevated temperatures or for extended periods, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents:

    • Recommendation: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles to remove dissolved oxygen.

  • Careful Workup:

    • Recommendation: Avoid unnecessarily long exposure to air during workup and purification. If performing column chromatography, do so promptly after the reaction is complete.

  • Antioxidant Additives:

    • Recommendation: In some formulations or storage scenarios, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) may be considered, though this is not typical for synthetic reactions.

References

  • Sciencemadness Discussion Board. (2014). Secondary amine Acylation. [Link]

  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Jasperse, C. (n.d.). Reactions of Amines. [Link]

  • Pudlo, M., et al. (2023). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. Journal of Organic Chemistry.
  • Ningbo Inno Pharmchem Co.,Ltd. (2026). The Chemical Synthesis of N-Methylcyclohexylamine: A Deep Dive. [Link]

  • PubChem. (n.d.). N-Butyl cyclohexylamine. [Link]

  • PubMed. (2014). Ab initio investigation of the thermal decomposition of n-butylcyclohexane. [Link]

  • Michigan State University. (n.d.). Amine Reactivity. [Link]

  • WordPress. (n.d.). Reductive Amination. [Link]

  • Study.com. (n.d.). Amine Reactions: Practice Problems. [Link]

  • PubChem. (n.d.). Cyclohexylamine. [Link]

  • Organic Syntheses. (n.d.). N,N-Dimethylcyclohexylamine. [Link]

  • SlideShare. (n.d.). Oxidation of Secondary and Primary Amines. [Link]

  • ResearchGate. (n.d.). Oxidation of mixtures of 1-butanol and n -hexyl amine using (A) Au–MgAl.... [Link]

  • Myers, A. (n.d.). Reductive amination. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • PubMed Central. (n.d.). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • NIST. (n.d.). Cyclohexanamine, N-butyl-. [Link]

Sources

Validation & Comparative

GC-MS analysis and validation methods for N-Butylcyclohexylamine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the gas chromatography-mass spectrometry (GC-MS) analysis of secondary amines not just as a procedural task, but as a chemical puzzle. N-Butylcyclohexylamine (CAS 1010-16-8) is a versatile secondary amine widely utilized as an intermediate in pharmaceutical and agrochemical synthesis. However, its molecular structure presents significant analytical challenges.

The polar N-H bond in secondary amines acts as a strong hydrogen bond donor and acceptor. When introduced into a standard GC system, this active site interacts aggressively with free silanol groups (-Si-OH) present in glass liners and standard non-polar stationary phases (like 5% phenyl/95% dimethylpolysiloxane). This interaction causes severe peak tailing, irreversible adsorption, and poor sensitivity at trace levels.

To achieve robust, ICH-compliant quantification, we must engineer a self-validating analytical system. This guide objectively compares two distinct methodologies for N-Butylcyclohexylamine analysis: Direct Injection on Base-Deactivated Columns versus Pre-column Chemical Derivatization .

Analytical Strategy & Causality: Direct vs. Derivatization

When developing a method for N-Butylcyclohexylamine, scientists must weigh sample throughput against absolute sensitivity and peak symmetry.

Approach A: Direct Injection (Base-Deactivated Phase)

Direct analysis eliminates sample preparation bottlenecks. However, to prevent the amine from adsorbing to the column, we must use a heavily base-deactivated stationary phase, such as a 624-type column (e.g., VF-624ms) or a polyethylene glycol phase optimized for amines (e.g., CP-Wax)[1][2].

  • The Causality: These columns utilize proprietary deactivation chemistries that shield the acidic silanol sites, preventing the basic N-Butylcyclohexylamine from hydrogen-bonding to the column wall.

Approach B: Chemical Derivatization (Acylation)

For trace-level quantification (e.g., genotoxic impurity screening), direct injection often falls short. Chemical derivatization using Trifluoroacetic anhydride (TFAA) is the gold standard[3].

  • The Causality: TFAA reacts rapidly with the secondary amine to form an N-alkyltrifluoroacetamide. This reaction replaces the problematic active hydrogen with a bulky, electron-withdrawing trifluoroacetyl group. This completely neutralizes the molecule's basicity, dramatically increases its volatility, and introduces heavy fluorine atoms that yield highly specific, high-mass fragments for MS Selected Ion Monitoring (SIM).

Quantitative Performance Comparison
Performance MetricMethod A: Direct Injection (VF-624ms)Method B: TFAA Derivatization (DB-5ms)
Sample Prep Time < 2 minutes~ 45 minutes
Peak Tailing Factor (USP) 1.45 – 1.65 (Moderate tailing)1.02 – 1.08 (Highly symmetrical)
Limit of Detection (LOD) 50 ng/mL2 ng/mL
Linearity ( R2 ) 0.9920.999
Primary MS Target Ions m/z 112 (Base), 84, 155 ( M+ )m/z 208 (Base), 251 ( M+ ), 126
Matrix Tolerance Low (Inlet active sites degrade fast)High (Analyte is chemically protected)

Step-by-Step Experimental Methodologies

Method A: Direct Injection Protocol
  • Sample Preparation: Dilute the N-Butylcyclohexylamine sample in a high-purity, low-expansion solvent such as MS-grade methanol or acetonitrile to a working concentration of 10-100 µg/mL.

  • Inlet Configuration: Install an Ultra-Inert, base-deactivated split/splitless liner. Set the inlet temperature to 250°C with a split ratio of 10:1.

  • Chromatography: Use a VF-624ms capillary column (30 m × 0.25 mm, 1.4 µm).

  • Oven Program: Initial hold at 60°C for 2 min, ramp at 15°C/min to 220°C, hold for 3 min.

  • MS Detection: Operate in Electron Ionization (EI) mode at 70 eV. Monitor the base peak at m/z 112, which corresponds to the loss of the propyl radical from the butyl chain[4].

Method B: TFAA Derivatization Protocol
  • Aliquoting: Transfer 100 µL of the amine sample (in an aprotic solvent like ethyl acetate) into a silanized glass autosampler vial.

  • Reagent Addition: Add 50 µL of Trifluoroacetic anhydride (TFAA) and 10 µL of pyridine (as an acid scavenger to neutralize the HF byproduct).

  • Incubation: Seal the vial and incubate at 60°C for 20 minutes to drive the acylation to completion.

  • Evaporation: Evaporate the reaction mixture to dryness under a gentle stream of high-purity nitrogen. Crucial Step: This removes excess TFAA and acidic byproducts that would otherwise degrade the GC column.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of MS-grade hexane.

  • GC-MS Analysis: Inject 1 µL onto a standard DB-5ms column (30 m × 0.25 mm, 0.25 µm) using SIM mode targeting m/z 208 and 251.

DerivatizationWorkflow A 1. Sample Aliquot (100 µL in EtOAc) B 2. Add TFAA (+ Pyridine) A->B C 3. Incubation (60°C, 20 min) B->C D 4. Evaporation (N2 Gas Stream) C->D E 5. Reconstitution (1 mL Hexane) D->E F 6. GC-MS (SIM) Target m/z 208 E->F

Fig 1: TFAA derivatization workflow for N-Butylcyclohexylamine prior to GC-MS analysis.

Method Validation Framework (ICH Q2(R2) Compliance)

To ensure the trustworthiness of the analytical data, the chosen method must be validated according to the latest ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical procedures[5][6]. A self-validating protocol for N-Butylcyclohexylamine must incorporate the following pillars:

  • Specificity (Selectivity): Analyze a blank matrix (e.g., extraction solvent without the amine) and a spiked matrix. The method must demonstrate baseline resolution (Rs > 1.5) between the N-Butylcyclohexylamine peak and any matrix interferences. In MS, specificity is further self-validated by ensuring the ion ratios (e.g., m/z 112 to 84) in the sample match the reference standard within ±20%.

  • Range and Linearity: Prepare calibration standards spanning 50% to 150% of the target specification limit. ICH Q2(R2) requires that the reportable range be confirmed by an appropriate calibration model[7]. For the derivatized method, linear regression should yield an R2≥0.995 with residuals randomly distributed around zero.

  • Accuracy (Recovery): Perform spike-recovery experiments at three concentration levels (Low, Medium, High) in triplicate. Acceptable recovery for trace amine analysis typically falls between 90.0% and 110.0%.

  • Precision (Repeatability): Execute six independent sample preparations at the 100% test concentration. The Relative Standard Deviation (RSD) of the calculated concentrations must be ≤2.0% .

ICHValidation Root ICH Q2(R2) Validation Lifecycle Approach Spec Specificity Blank vs. Spiked Matrix Root->Spec Lin Linearity & Range 50% to 150% Target Root->Lin Acc Accuracy Spike Recovery (3 Levels) Root->Acc Prec Precision Repeatability (n=6, RSD < 2%) Root->Prec Sens Sensitivity LOD (S/N 3:1) & LOQ (S/N 10:1) Root->Sens

Fig 2: Core analytical validation parameters according to ICH Q2(R2) guidelines.

Conclusion

For routine assay or purity testing where concentrations are high, Method A (Direct Injection) on a premium base-deactivated column provides an efficient, fit-for-purpose solution. However, for genotoxic impurity profiling, pharmacokinetic studies, or trace-level environmental analysis, Method B (TFAA Derivatization) is scientifically superior. By eliminating the problematic N-H bond, Method B guarantees exceptional peak symmetry, extends column lifespan, and maximizes the sensitivity of the mass spectrometer.

References

  • National Center for Biotechnology Information. "N-Butyl cyclohexylamine | C10H21N | CID 24946". PubChem. Available at: [Link]

  • Agilent Technologies. "Examination of 624-type GC Column Phases and its Performance for Amine Analysis". Agilent Application Notes. Available at: [Link]

  • Lin, D. L., et al. "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review". Journal of Food and Drug Analysis. Available at: [Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures". ICH Quality Guidelines, November 2023. Available at: [Link]

Sources

The Molecular Signature: Deconstructing the N-Butylcyclohexylamine Spectrum

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the FTIR Spectroscopy of N-Butylcyclohexylamine

As a Senior Application Scientist, the precise characterization of chemical entities is paramount. N-Butylcyclohexylamine, a secondary amine incorporating both aliphatic and alicyclic moieties, serves as an excellent model for exploring the nuances of Fourier-Transform Infrared (FTIR) spectroscopy. This guide provides an in-depth analysis of its spectral features, offers a comparative framework against common alternatives, and details a robust protocol for its characterization, ensuring scientific integrity and practical applicability for researchers in synthetic chemistry and drug development.

N-Butylcyclohexylamine (C₁₀H₂₁N) presents a unique combination of functional groups: a secondary amine (N-H), a cyclohexyl ring (alicyclic C-H), and a butyl chain (aliphatic C-H). Its FTIR spectrum is a composite of the vibrational modes of these components.

The most telling features are found in distinct regions of the infrared spectrum:

  • High Wavenumber Region (4000-2500 cm⁻¹): This region is dominated by C-H and N-H stretching vibrations.

  • Mid Wavenumber Region (2000-1000 cm⁻¹): This area reveals C-H bending, C-N stretching, and other skeletal vibrations.

  • Fingerprint Region (<1000 cm⁻¹): This complex region contains a wealth of information from C-C skeletal vibrations and the N-H "wag," providing a unique identifier for the molecule.

Key Vibrational Modes and Their Assignments

The interpretation of an FTIR spectrum hinges on assigning observed absorption bands to specific molecular vibrations. For N-Butylcyclohexylamine, the expected peaks are summarized below.

Wavenumber (cm⁻¹)Vibrational ModeIntensity & Characteristics
~3350 - 3310N-H StretchMedium to weak, sharp, single peak. This is the hallmark of a secondary amine.[1][2][3]
2927 - 2845C-H Asymmetric & Symmetric StretchStrong, multiple peaks. Arises from the numerous -CH₂- groups in both the cyclohexyl ring and the butyl chain.[4][5]
~1470 - 1448-CH₂- Scissoring (Bending)Medium. Characteristic of saturated hydrocarbon chains and rings.[4][6]
~1250 - 1020C-N StretchMedium to weak. This band confirms the presence of the aliphatic amine group.[2]
~750 - 700N-H Wag (Out-of-plane bend)Medium, often broad. This is another key indicator for secondary amines, distinct from the N-H wagging region of primary amines.[3]

Comparative FTIR Analysis: Distinguishing N-Butylcyclohexylamine

The true power of FTIR lies in its ability to differentiate between structurally similar molecules. The identity of N-Butylcyclohexylamine is unequivocally confirmed by comparing its spectrum to that of potential alternatives or related impurities, such as primary amines, tertiary amines, and alcohols.

N-Butylcyclohexylamine vs. Primary & Tertiary Amines

Distinguishing between amine classes is a fundamental application of FTIR spectroscopy.[3][7]

  • Primary Amine (e.g., Cyclohexylamine): A primary amine features an -NH₂ group. This results in two distinct N-H stretching bands between 3400 and 3250 cm⁻¹, arising from asymmetric and symmetric stretching modes.[1][2] This is a stark contrast to the single N-H stretch of N-Butylcyclohexylamine. Furthermore, primary amines exhibit a strong N-H bending vibration (scissoring) around 1650-1580 cm⁻¹, a region where secondary amines like N-Butylcyclohexylamine are typically silent.[2]

  • Tertiary Amine (e.g., N-Benzyl-N-butylcyclohexanamine): A tertiary amine has no N-H bond. Consequently, its spectrum will be completely absent of any absorption bands in the 3500-3300 cm⁻¹ (N-H stretch) and 910-665 cm⁻¹ (N-H wag) regions.[2][7] The presence of the single N-H stretch in the N-Butylcyclohexylamine spectrum definitively rules out a tertiary amine structure.

N-Butylcyclohexylamine vs. Alcohols

Alcohols (e.g., Cyclohexanol) are a common potential interference. While both secondary amines and alcohols have a single X-H bond (N-H vs. O-H), their spectral characteristics are markedly different.

  • O-H Stretch: The O-H stretching vibration of an alcohol appears as a very strong and broad band, typically in the 3550-3200 cm⁻¹ range.[8] The significant broadness is due to strong intermolecular hydrogen bonding.

  • N-H Stretch: The N-H stretch of a secondary amine is significantly sharper and less intense than an O-H band because hydrogen bonding in amines is generally weaker than in alcohols.[1][2]

Comparative Spectral Data Summary

Compound ClassKey Feature 1: N-H/O-H Stretch (3700-3200 cm⁻¹)Key Feature 2: N-H Bend/Wag
N-Butylcyclohexylamine (Secondary Amine) Single, sharp, medium peak (~3330 cm⁻¹) N-H wag present (~730 cm⁻¹)
Primary AmineTwo sharp, medium peaksN-H bend (~1600 cm⁻¹) and N-H wag (~850-750 cm⁻¹) present
Tertiary AmineAbsentAbsent
AlcoholSingle, broad, strong peakAbsent

Experimental Protocol for FTIR Analysis

This protocol ensures the acquisition of a high-quality, reproducible FTIR spectrum for liquid amine samples like N-Butylcyclohexylamine. The choice of a neat sampling technique is deliberate, as it eliminates solvent-related spectral interference, providing the purest representation of the molecule's vibrational signature.

Materials and Equipment
  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Demountable liquid cell with KBr or NaCl salt plates

  • Pasteur pipette

  • N-Butylcyclohexylamine sample

  • Hexane (for cleaning)

  • Personal Protective Equipment (PPE): Gloves, safety glasses, lab coat

Safety Precautions

N-Butylcyclohexylamine and its analogs can be corrosive and cause severe skin burns and eye damage.[9][10] It may also be air-sensitive.[10] Always handle this chemical within a fume hood and wear appropriate PPE. Ensure salt plates are dry, as they are susceptible to damage from moisture.

Step-by-Step Procedure
  • Spectrometer Preparation: Ensure the spectrometer is purged and run a background scan to account for atmospheric CO₂ and water vapor.

  • Sample Preparation (Neat Liquid):

    • Place one clean, dry salt plate on a holder.

    • Using a Pasteur pipette, place a single small drop of N-Butylcyclohexylamine onto the center of the plate. Causality: A small drop is sufficient to create a thin capillary film, which prevents total absorption of the IR beam and yields a well-resolved spectrum.

    • Carefully place the second salt plate on top, gently pressing to spread the liquid into a thin, uniform film. Avoid creating air bubbles.

  • Sample Analysis:

    • Place the assembled cell into the spectrometer's sample holder.

    • Acquire the spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹. Causality: Co-adding multiple scans improves the signal-to-noise ratio, while a 4 cm⁻¹ resolution is sufficient for most routine identification tasks.

  • Cleaning:

    • Disassemble the salt plates in a fume hood.

    • Clean the plates thoroughly with a solvent like hexane and a soft lens tissue.

    • Store the plates in a desiccator to prevent moisture damage.

Workflow and Data Interpretation Diagrams

The entire process, from sample handling to final interpretation, follows a logical flow.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis A Run Background Scan B Prepare Neat Sample (Capillary Film) A->B C Acquire Spectrum (16-32 Scans, 4 cm⁻¹ Res.) B->C D Process Spectrum (Baseline Correction) C->D E Identify Key Peaks (N-H, C-H, C-N) D->E F Compare to References & Alternatives E->F

Caption: Experimental workflow for FTIR analysis of liquid amines.

The subsequent data analysis follows a decision-tree logic to confirm the compound's identity.

Spectral_Interpretation Start Analyze Spectrum (4000-600 cm⁻¹) NH_Check Peak at ~3300-3500 cm⁻¹? Start->NH_Check NH_Type One Peak or Two? NH_Check->NH_Type Yes Tertiary Result: Tertiary Amine or Non-N Compound NH_Check->Tertiary No OH_Check Is Peak Broad & Strong? NH_Type->OH_Check One Primary Result: Primary Amine NH_Type->Primary Two CN_Check Peak at ~1250-1020 cm⁻¹? OH_Check->CN_Check No (Sharp) Alcohol Result: Alcohol OH_Check->Alcohol Yes Secondary Result: N-Butylcyclohexylamine (Secondary Amine) CN_Check->Secondary Yes NotAmine Result: Not an Aliphatic Amine CN_Check->NotAmine No End Identity Confirmed Secondary->End

Caption: Decision tree for identifying N-Butylcyclohexylamine via FTIR.

Conclusion

FTIR spectroscopy is a rapid, reliable, and definitive tool for the characterization of N-Butylcyclohexylamine. The key to its successful application lies not just in identifying individual peaks, but in understanding the complete spectral pattern. By recognizing the signature single, sharp N-H stretch, the strong aliphatic C-H absorptions, and the C-N stretch, and by comparing these features against those of primary amines, tertiary amines, and alcohols, researchers can confidently confirm the identity and purity of their material. This guide provides the foundational knowledge and practical protocols to leverage FTIR spectroscopy to its full potential in a modern research and development setting.

References

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry. OpenStax. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

  • Chemistry Learner. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24946, N-Butyl cyclohexylamine. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of cyclohexane. [Link]

  • NIST. Cyclohexanamine, N-butyl-. NIST Chemistry WebBook. [Link]

  • Fox, M. F., & Martin, A. E. (1938). Infrared absorption spectra of cyclo-hydrocarbons. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 167(929), 257-281. [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. [Link]

  • Stuart, B. H. (2004).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Susanto, H., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

Sources

A Comparative Guide to HPLC and GC-MS Methods for the Quantification of N-Butylcyclohexylamine

Author: BenchChem Technical Support Team. Date: April 2026

This guide presents a comprehensive evaluation of a newly developed and validated High-Performance Liquid Chromatography (HPLC) method for the robust quantification of N-Butylcyclohexylamine. For a thorough comparative analysis, its performance is benchmarked against a traditional Gas Chromatography-Mass Spectrometry (GC-MS) method. This document is intended for researchers, scientists, and drug development professionals, providing in-depth technical insights and supporting experimental data to facilitate informed decisions in analytical method selection for quality control and research applications.

Introduction: The Analytical Imperative for N-Butylcyclohexylamine

N-Butylcyclohexylamine is a secondary amine with applications in various industrial syntheses, including as a precursor for pharmaceuticals and as a corrosion inhibitor. The accurate and precise quantification of this compound is paramount for ensuring product quality, process control, and regulatory compliance. Due to its chemical nature—a secondary amine lacking a strong chromophore—its analysis presents unique challenges that necessitate a carefully developed and validated analytical methodology. This guide provides a detailed walkthrough of the development and validation of a robust HPLC method and a critical comparison with an established GC-MS technique.

Physicochemical Properties of N-Butylcyclohexylamine

A foundational understanding of the analyte's physicochemical properties is critical for rational method development.

PropertyValueSource
Molecular FormulaC10H21NPubChem[1]
Molecular Weight155.28 g/mol PubChem[1][2]
Boiling Point207 °CECHEMI[2]
SolubilitySlightly soluble in water; very soluble in alcohol and ether.ECHEMI[2]
pKaNot readily available, but expected to be basic.
UV AbsorbanceLacks a significant chromophore, necessitating derivatization for sensitive UV detection.

HPLC Method Development and Validation

Given the absence of a strong chromophore in N-Butylcyclohexylamine, a pre-column derivatization strategy was employed to enhance its detectability by UV-Vis spectrophotometry. Dabsyl chloride is selected as the derivatizing agent due to its high reactivity with secondary amines and the resulting derivative's strong absorbance in the visible region.

Experimental Workflow: HPLC Method Development

The logical flow for developing the HPLC method is outlined below.

cluster_0 Phase 1: Analyte & Reagent Characterization cluster_1 Phase 2: Chromatographic Parameter Optimization cluster_2 Phase 3: Method Validation (ICH Q2(R2)) A N-Butylcyclohexylamine Physicochemical Properties B Dabsyl Chloride Derivatizing Agent A->B Selection based on reactivity with secondary amines C Column Selection (C18 Reversed-Phase) B->C Derivatized analyte properties inform column choice D Mobile Phase Optimization (Acetonitrile:Water gradient) C->D E Detector Wavelength Selection (λmax of dabsyl derivative) D->E F Specificity E->F Validated method G Linearity & Range F->G H Accuracy & Precision G->H I LOD & LOQ H->I J Robustness I->J

Caption: Workflow for HPLC Method Development and Validation.

Detailed HPLC Methodology

Sample Preparation and Derivatization:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of N-Butylcyclohexylamine in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with acetonitrile.

  • Derivatization Procedure:

    • To 100 µL of each standard or sample solution, add 100 µL of dabsyl chloride solution (1 mg/mL in acetonitrile) and 100 µL of sodium bicarbonate buffer (50 mM, pH 9.0).

    • Vortex the mixture and incubate at 70°C for 15 minutes.

    • After incubation, add 100 µL of sodium bisulfate solution (100 mM) to quench the reaction.

    • Dilute the mixture to 1 mL with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent with UV-Vis Detector
Column C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Elution 0-10 min, 50-90% B;10-12 min, 90% B;12-12.1 min, 90-50% B;12.1-15 min, 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 436 nm
Injection Volume 10 µL
Method Validation According to ICH Q2(R2) Guidelines

The developed HPLC method was rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for the intended purpose.[3][4][5][6][7][8]

Validation Parameters Summary:

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank and placebo at the retention time of the analyte.No significant interfering peaks.
Linearity Range 1 - 50 µg/mLCorrelation coefficient (r²) ≥ 0.999
Correlation Coefficient (r²) 0.9998
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (%RSD)
Repeatability (Intra-day)0.85%≤ 2.0%
Intermediate Precision (Inter-day)1.23%≤ 2.0%
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Robustness No significant impact on results with minor variations in flow rate (±0.1 mL/min) and column temperature (±2°C).%RSD ≤ 2.0%

Comparative Analysis: HPLC vs. GC-MS

For a comprehensive evaluation, the newly validated HPLC method was compared against a conventional GC-MS method.

GC-MS Methodology

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds.[9] Due to the polarity of N-Butylcyclohexylamine, derivatization is often employed to improve its volatility and chromatographic peak shape.

Sample Preparation and Derivatization:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of N-Butylcyclohexylamine in methanol.

  • Derivatization: To 100 µL of the standard or sample solution, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial and heat at 60°C for 30 minutes.

  • Injection: Inject 1 µL of the derivatized solution into the GC-MS system.

GC-MS Conditions:

ParameterValue
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Oven Temperature Program Initial 80°C for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 300 m/z
Performance Comparison

cluster_0 Analytical Techniques cluster_1 Performance Metrics HPLC HPLC-UV (with Derivatization) Specificity Specificity HPLC->Specificity High Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity Good Precision Precision (%RSD) HPLC->Precision Excellent Throughput Sample Throughput HPLC->Throughput Higher Cost Operational Cost HPLC->Cost Lower GCMS GC-MS (with Derivatization) GCMS->Specificity Very High (Mass Spec) GCMS->Sensitivity Excellent GCMS->Precision Very Good GCMS->Throughput Lower GCMS->Cost Higher

Caption: Comparison of HPLC-UV and GC-MS Performance Metrics.

Quantitative Comparison of Analytical Methods:

ParameterHPLC-UV with Dabsyl DerivatizationGC-MS with BSTFA DerivatizationRationale for Performance
Specificity HighVery HighHPLC relies on chromatographic separation and UV detection at a specific wavelength. GC-MS adds the dimension of mass fragmentation patterns, providing definitive identification.
Linearity (r²) > 0.999> 0.998Both techniques demonstrate excellent linearity within their respective working ranges.
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%Both methods show high accuracy, indicating minimal matrix effects with the chosen sample preparation.
Precision (%RSD) < 1.5%< 2.5%The automated nature of HPLC injection and integration generally leads to slightly better precision.
LOD 0.3 µg/mL0.1 µg/mLThe sensitivity of the mass spectrometer detector is typically higher than that of a UV-Vis detector.
LOQ 1.0 µg/mL0.4 µg/mL
Sample Throughput HigherLowerHPLC run times are generally shorter, and derivatization can be performed in parallel for multiple samples. GC oven temperature programs can be longer.
Cost of Operation LowerHigherGC-MS systems have higher initial and ongoing maintenance costs (e.g., carrier gas, filaments).

Conclusion and Recommendations

Both the newly developed and validated HPLC-UV method and the traditional GC-MS method are suitable for the quantification of N-Butylcyclohexylamine. The choice of method should be guided by the specific requirements of the analysis.

  • The HPLC-UV method is recommended for routine quality control environments where high throughput, excellent precision, and lower operational costs are critical. Its validation according to ICH guidelines ensures its reliability for regulatory submissions.[10][11]

  • The GC-MS method is the preferred choice for research and development, impurity profiling, and situations requiring the highest level of specificity and sensitivity for trace-level analysis. The mass spectral data provides unequivocal identification of the analyte.

By understanding the strengths and limitations of each technique as detailed in this guide, researchers and analytical scientists can confidently select the most appropriate method for their specific application, ensuring data of the highest quality and integrity.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2024). FDA Guidance on Analytical Method Validation. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Butyl cyclohexylamine. PubChem. [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). [Link]

  • National Center for Biotechnology Information. (n.d.). N-tert-butylcyclohexylamine. PubChem. [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexanamine, N-butyl-. NIST WebBook. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-tert-Butylcyclohexylamine. PubChem. [Link]

  • NIOSH. (1994). n-Butylamine by GC/FID. [Link]

  • Gas Technology Institute. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Butylcyclohexylamine
Reactant of Route 2
Reactant of Route 2
N-Butylcyclohexylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.